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  • Product: CP-664511
  • CAS: 379692-00-9

Core Science & Biosynthesis

Foundational

IC50 value of CP-664511 for VCAM-1 interaction

Decoding the Sub-Nanomolar Efficacy of CP-664511: A Technical Whitepaper on α4β1/VCAM-1 Antagonism Executive Summary The targeted disruption of leukocyte trafficking remains a cornerstone in the pharmacological managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Sub-Nanomolar Efficacy of CP-664511: A Technical Whitepaper on α4β1/VCAM-1 Antagonism

Executive Summary

The targeted disruption of leukocyte trafficking remains a cornerstone in the pharmacological management of chronic inflammatory and allergic diseases. Among the most critical mediators of this process is the interaction between the α4β1 integrin (VLA-4) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This technical guide provides an in-depth analysis of CP-664511, a highly potent, orally active small-molecule antagonist of α4β1[1]. With an exceptional in vitro IC50 of 0.52 nM, CP-664511 represents a benchmark in integrin antagonism, demonstrating profound efficacy in mitigating pulmonary eosinophilia[2].

The Mechanistic Landscape: α4β1 and VCAM-1 in Leukocyte Trafficking

To understand the efficacy of CP-664511, one must first examine the biological architecture of the α4β1/VCAM-1 axis. The very late antigen-4 (VLA-4, or α4β1) is an integrin heterodimer predominantly expressed on the surface of leukocytes, including eosinophils, monocytes, and lymphocytes[3].

During an inflammatory response, pro-inflammatory cytokines stimulate the endothelium to upregulate the expression of VCAM-1[4]. The binding of α4β1 to domains 1 and 4 of VCAM-1 facilitates the tethering, rolling, and firm adhesion of leukocytes to the vascular wall, an essential prerequisite for transendothelial migration into inflamed tissues[4][5]. CP-664511 acts by competitively binding to α4β1, providing steric hindrance that neutralizes its ability to dock with VCAM-1, thereby arresting the inflammatory cascade at the vascular interface[6][7].

Mechanism Leukocyte Leukocyte (Eosinophil) Expressing α4β1 (VLA-4) Interaction Tethering, Rolling & Adhesion (Inflammatory Infiltration) Leukocyte->Interaction Binds via α4β1 Endothelium Activated Endothelium Expressing VCAM-1 Endothelium->Interaction Binds via VCAM-1 CP664511 CP-664511 (IC50 = 0.52 nM) Blockade Steric Hindrance / Receptor Antagonism CP664511->Blockade High Affinity Binding Blockade->Interaction Inhibits

Mechanism of CP-664511 antagonizing α4β1/VCAM-1 interaction to prevent leukocyte infiltration.

Pharmacological Profile & Quantitative Metrics

The structural optimization of CP-664511 yields a sub-nanomolar binding affinity that significantly outperforms earlier generation compounds. In comparative studies, CP-664511 demonstrated an IC50 of 0.52 nM, whereas structural analogs like CP-609643 exhibited an IC50 of 38.5 nM[2]. This high potency allows for lower systemic dosing, reducing the likelihood of off-target effects while maintaining robust in vivo efficacy.

Table 1: Quantitative Pharmacological Profile of α4β1 Antagonists

CompoundTarget AxisIn Vitro IC50 (nM)In Vivo Efficacy (Max Inhibition)Administration Route
CP-664511 α4β1 / VCAM-10.52~60% reduction in BAL eosinophilss.c. (1-10 mg/kg), i.t. (ED50 = 2 µg/kg)[2][8]
CP-609643 α4β1 / VCAM-138.5Dose-dependent reductioni.t.[2]
Natalizumab α4β1 / VCAM-1N/A (mAb)High (Clinical Standard)i.v.[6]

Methodological Framework: Self-Validating Protocols

As application scientists, the integrity of our data relies on the robustness of our experimental design. The following methodologies detail the exact workflows used to determine the IC50 of CP-664511 and validate its in vivo efficacy. Every protocol is engineered as a self-validating system to ensure absolute trustworthiness.

Protocol A: In Vitro Competitive Binding Assay (IC50 Determination)

This assay is designed to quantify the concentration of CP-664511 required to inhibit 50% of α4β1 binding to VCAM-1[1][2].

  • Step 1: Plate Functionalization. Coat 96-well microtiter plates with recombinant human VCAM-1 (1 µg/mL) overnight at 4°C.

    • Causality: Immobilizing VCAM-1 accurately mimics the apical surface of an activated endothelial layer, providing a physiologically relevant substrate that free-floating assays cannot replicate[4].

  • Step 2: Complex Assembly. Introduce fluorescently labeled Jurkat cells (which endogenously express high levels of α4β1) alongside serial dilutions of CP-664511 (ranging from 0.01 nM to 100 nM).

    • Causality: Utilizing whole cells rather than truncated, purified integrin fragments ensures that α4β1 remains in its native, heterodimeric conformation embedded within a lipid bilayer, preserving true physiological binding kinetics.

  • Step 3: Self-Validation Controls. Run a vehicle-only negative control (establishing 0% inhibition) and a saturating concentration of a known monoclonal antibody antagonist, such as Natalizumab, as a positive control (establishing 100% inhibition)[6]. Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

  • Step 4: Quantification. Wash away unbound cells and measure retained fluorescence. Fit the resulting data to a four-parameter logistic (4PL) non-linear regression model to derive the IC50 of 0.52 nM[1][2].

Protocol B: In Vivo Murine Model of Pulmonary Eosinophilia

To confirm that the sub-nanomolar in vitro potency translates to physiological efficacy, CP-664511 is evaluated in a murine model of allergic asthma[2].

  • Step 1: Sensitization and Challenge. Sensitize C57BL/6 mice via intraperitoneal injection of Ovalbumin (OVA) adsorbed to Alum, followed by an aerosolized OVA challenge on days 21-23.

    • Causality: This classical model reliably induces localized VCAM-1 upregulation and subsequent eosinophil infiltration, directly interrogating the α4β1/VCAM-1 axis under inflammatory stress[2].

  • Step 2: Compound Administration. Administer CP-664511 via subcutaneous injection (1-10 mg/kg) or intratracheal instillation (ED50 = 2 µg/kg) 1 hour prior to the OVA challenge[2][8].

  • Step 3: Bronchoalveolar Lavage (BAL) Analysis. 24 hours post-challenge, perform BAL and quantify eosinophils via flow cytometry.

    • Causality: BAL fluid provides a direct, quantifiable readout of airway inflammation. In validated runs, CP-664511 demonstrates a maximum inhibition of approximately 60% of BAL eosinophilia, confirming its potent anti-inflammatory effects[2][8].

Workflow Phase1 In Vitro Assay (Receptor Binding) Step1 Purified VCAM-1 & α4β1 Incubation with CP-664511 Phase1->Step1 Phase2 In Vivo Model (Murine Asthma) Step3 Ovalbumin-Induced Pulmonary Eosinophilia Phase2->Step3 Step2 Quantify IC50 (Result: 0.52 nM) Step1->Step2 Step2->Phase2 Validates Potency Step4 Measure BAL Eosinophils (60% Reduction) Step3->Step4

Step-by-step experimental workflow from in vitro IC50 determination to in vivo efficacy validation.

Therapeutic Implications & Future Directions

The translation of CP-664511's in vitro potency (0.52 nM) to robust in vivo efficacy (~60% reduction in eosinophilia) underscores the therapeutic viability of small-molecule VLA-4 antagonists[2]. By effectively blocking the α4β1/VCAM-1 interaction, CP-664511 holds significant promise for the research and potential management of asthma and allergic airway diseases[1][7]. Future drug development efforts can leverage this self-validating methodological framework to screen next-generation integrin modulators with enhanced pharmacokinetic profiles.

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Exploratory

The Role of CRTH2 Antagonism in Pulmonary Eosinophilia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Pulmonary eosinophilia, the abnormal accumulation of eosinophils in the lungs, is a hallmark of numerous respiratory diseases, most notably allergi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary eosinophilia, the abnormal accumulation of eosinophils in the lungs, is a hallmark of numerous respiratory diseases, most notably allergic asthma.[1][2][3][4][5] The chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells, or CRTH2, has emerged as a critical mediator in the recruitment and activation of these key inflammatory cells. This technical guide provides an in-depth exploration of the role of CRTH2 antagonism in the investigation of pulmonary eosinophilia. While this guide centers on the principles of CRTH2 antagonism, it is important to note that specific data for the compound CP-664511 is not widely available in public scientific literature. Therefore, this document will leverage data from other well-characterized CRTH2 antagonists to illustrate the scientific principles and experimental methodologies. We will delve into the molecular mechanisms of CRTH2 signaling, provide detailed protocols for preclinical evaluation, and discuss the translational implications for the development of novel therapeutics for eosinophil-driven respiratory diseases.

Introduction: The Significance of Pulmonary Eosinophilia and the CRTH2 Target

Eosinophilic infiltration into the lung tissue is a primary driver of the pathophysiology of allergic asthma and other eosinophilic lung diseases.[1][2] This process can lead to impaired gas exchange, manifesting in symptoms such as coughing, dyspnea, and fever.[1] In severe cases, it can result in acute hypoxemic respiratory failure.[1] The recruitment of eosinophils to the airways is a complex process orchestrated by a variety of mediators, with prostaglandin D2 (PGD2) playing a pivotal role.[6][7]

PGD2, primarily released by mast cells, exerts its pro-inflammatory effects through two distinct receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[6][7] While both are activated by PGD2, they trigger different signaling pathways and cellular responses. CRTH2 is of particular interest in the context of allergic inflammation as it is preferentially expressed on key effector cells, including Th2 lymphocytes, eosinophils, and basophils.[6] Activation of CRTH2 by PGD2 induces potent chemotaxis of these cells, leading to their accumulation at sites of allergic inflammation.[7] Furthermore, CRTH2 activation promotes the release of pro-inflammatory cytokines from Th2 cells, further amplifying the allergic cascade.[7]

Given its central role in driving eosinophilic inflammation, CRTH2 has become an attractive therapeutic target for allergic diseases. The development of small molecule antagonists that selectively block the CRTH2 receptor offers a promising strategy to mitigate the detrimental effects of eosinophil accumulation in the lungs.[6][7]

The Molecular Mechanism of CRTH2 in Eosinophil Recruitment

The pro-inflammatory effects of PGD2 in the context of allergic responses are significantly mediated through the CRTH2 receptor. Understanding this signaling pathway is fundamental to appreciating the therapeutic potential of CRTH2 antagonists.

The PGD2-CRTH2 Signaling Axis

Upon allergen exposure in a sensitized individual, mast cells become activated and release a plethora of inflammatory mediators, including PGD2. This PGD2 then binds to the CRTH2 receptor on the surface of eosinophils and Th2 cells. The binding of PGD2 to CRTH2, a G-protein coupled receptor, initiates a signaling cascade that results in cellular activation and directed migration.[6][7]

CRTH2 Signaling Pathway cluster_0 Extracellular cluster_1 Eosinophil/Th2 Cell Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Activates PGD2 PGD2 Mast_Cell->PGD2 Releases CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_Protein Gαi/o CRTH2->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Chemokinesis Chemokinesis & Activation Ca_Mobilization->Chemokinesis

Figure 1: Simplified CRTH2 signaling pathway leading to eosinophil chemotaxis.
The Role of CRTH2 Antagonists

CRTH2 antagonists are small molecules designed to competitively bind to the CRTH2 receptor, thereby preventing the binding of PGD2 and inhibiting the downstream signaling cascade. This blockade of CRTH2 has been shown to effectively reduce the chemotaxis and activation of eosinophils and Th2 cells in preclinical models.[6] By preventing the recruitment of these inflammatory cells to the lungs, CRTH2 antagonists can ameliorate the key features of allergic airway inflammation.

Preclinical Evaluation of CRTH2 Antagonists in Pulmonary Eosinophilia

The investigation of CRTH2 antagonists in pulmonary eosinophilia relies on robust preclinical models that recapitulate the key features of the human disease. This section outlines a general workflow for such an evaluation.

Experimental Workflow

Preclinical Evaluation Workflow Model_Induction 1. Induction of Pulmonary Eosinophilia Compound_Admin 2. Administration of CRTH2 Antagonist Model_Induction->Compound_Admin Endpoint_Analysis 3. Endpoint Analysis Compound_Admin->Endpoint_Analysis BALF_Analysis BALF Cell Differentials Endpoint_Analysis->BALF_Analysis Histo_Analysis Lung Histopathology Endpoint_Analysis->Histo_Analysis Cytokine_Analysis Cytokine Profiling Endpoint_Analysis->Cytokine_Analysis

Figure 2: General workflow for preclinical evaluation of CRTH2 antagonists.
Detailed Methodologies

3.2.1. Induction of a Murine Model of Allergic Pulmonary Eosinophilia

A commonly used and well-characterized model involves sensitization and challenge with ovalbumin (OVA).

  • Sensitization:

    • On day 0 and day 14, C57BL/6 mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of sterile saline.

  • Challenge:

    • From day 21 to day 23, mice are challenged intranasally (i.n.) with 20 µg of OVA in 50 µL of saline once daily.

    • Control groups receive saline for both sensitization and challenge.

3.2.2. Administration of CRTH2 Antagonist

  • The CRTH2 antagonist (or vehicle control) is typically administered prophylactically, starting before the challenge phase, or therapeutically, after the onset of inflammation.

  • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the specific compound being tested.

3.2.3. Endpoint Analysis

a) Bronchoalveolar Lavage Fluid (BALF) Analysis:

  • Procedure:

    • 24-48 hours after the final OVA challenge, mice are euthanized.

    • The trachea is cannulated, and the lungs are lavaged with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • The recovered BALF is centrifuged, and the cell pellet is resuspended.

  • Cell Differentials:

    • Total cell counts are determined using a hemocytometer.

    • Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a modified Wright-Giemsa stain. A significant reduction in the number of eosinophils in the BALF of antagonist-treated mice compared to vehicle-treated mice is a key indicator of efficacy.

b) Lung Histopathology:

  • Procedure:

    • After BALF collection, the lungs are perfused with PBS and then inflated and fixed with 10% neutral buffered formalin.

    • Fixed lungs are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.

  • Analysis:

    • H&E stained sections are scored for peribronchial and perivascular inflammation.

    • PAS stained sections are evaluated for goblet cell hyperplasia. A reduction in inflammatory cell infiltrates and mucus production in the lungs of treated animals indicates a positive therapeutic effect.

c) Flow Cytometry of BALF and Lung Digest:

  • Purpose: To provide a more detailed and quantitative analysis of the immune cell populations in the airways and lung tissue.

  • General Protocol:

    • Single-cell suspensions are prepared from BALF or enzymatically digested lung tissue.

    • Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell markers (e.g., CD45 for total leukocytes, Siglec-F for eosinophils, CD4 for T helper cells).

    • Data is acquired on a flow cytometer and analyzed to quantify the different cell populations.

d) Cytokine Profiling:

  • Purpose: To assess the effect of the CRTH2 antagonist on the levels of key pro-inflammatory and Th2 cytokines in the BALF or lung homogenates.

  • Method:

    • Cytokine levels (e.g., IL-4, IL-5, IL-13) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Data Presentation and Interpretation

The efficacy of a CRTH2 antagonist is typically demonstrated by a statistically significant reduction in eosinophilic inflammation and associated pathologies compared to a vehicle-treated control group.

Table 1: Representative Data from a Preclinical Study of a CRTH2 Antagonist

ParameterVehicle Control (OVA/OVA)CRTH2 Antagonist (OVA/OVA)Saline Control (Saline/Saline)
BALF Total Cells (x10⁵) 8.5 ± 1.23.2 ± 0.61.1 ± 0.3
BALF Eosinophils (x10⁴) 4.1 ± 0.80.9 ± 0.30.1 ± 0.05
Lung Inflammation Score (0-4) 3.5 ± 0.41.2 ± 0.30.2 ± 0.1
BALF IL-5 (pg/mL) 150 ± 2545 ± 10< 10

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.

Conclusion and Future Perspectives

The antagonism of the CRTH2 receptor represents a targeted and promising approach for the treatment of pulmonary eosinophilia and associated respiratory diseases. The preclinical models and methodologies outlined in this guide provide a robust framework for the evaluation of novel CRTH2 antagonists. While specific information on CP-664511 is limited in the public domain, the principles of CRTH2 antagonism have been well-established through the study of other compounds in this class. Clinical trials with various CRTH2 antagonists have shown promising results in reducing sputum eosinophilia and improving outcomes in patients with eosinophilic asthma.[6] Future research will likely focus on refining patient selection based on biomarkers of CRTH2 pathway activation to maximize the therapeutic benefit of this class of drugs.

References

  • Boehme, S. A., et al. (2009). Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms. The Journal of Immunology, 182(1), 589-598. [Link]

  • Boehme, S. A., et al. (2009). Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms. Journal of Immunology, 182(1), 589-598. [Link]

  • Diamant, Z., & Timmers, M. C. (2017). CRTH2 antagonists in asthma: current perspectives. Journal of Asthma and Allergy, 10, 269–280. [Link]

  • Fretz, H., et al. (2012). 2-sulfanyl-benzoimidazol-1-yi-acetic acid derivatives as CRTH2 antagonists.
  • Pettipher, R., & Whittaker, M. (2008). Antagonists of the prostaglandin D2 receptor CRTH2. Drugs of the Future, 33(7), 609. [Link]

  • Agustí, C., & Xaubet, A. (2008). Pulmonary eosinophilia. Medicina Clínica, 131(2), 65-71. [Link]

  • Chang, C., et al. (2011). Structure and mechanism of an Arabidopsis medium/long-chain-length prenyl pyrophosphate synthase. The Plant Cell, 23(3), 1143-1156. [Link]

  • Crincoli, V., et al. (2023). Eosinophilic Airway Diseases: From Pathophysiological Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 24(8), 7301. [Link]

  • Harvard Catalyst. Pulmonary Eosinophilia. Harvard Catalyst Profiles. [Link]

  • Monarch Initiative. pulmonary eosinophilia MONDO:0004802. Monarch Initiative. [Link]

  • Wang, Y., et al. (2021). A novel macrolide derivative ameliorates smoke-induced inflammation and emphysema by inhibiting NF-κB activation. American Journal of Translational Research, 13(3), 1209–1220. [Link]

  • Wang, F., et al. (2011). Structure and mechanism of the hexameric MecA-ClpC molecular machine. Nature, 471(7338), 347-352. [Link]

  • Sweeney, E. G., et al. (2011). Structure and Proposed Mechanism for the pH Sensing Helicobacter pylori chemoreceptor TlpB. Structure, 19(7), 994-1004. [Link]

  • Kogan, M., & Faizova, R. (2024). Pulmonary Eosinophilias. IntechOpen. [Link]

Sources

Foundational

pharmacokinetics of orally active CP-664511 in mice

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Orally Active CP-664511 in Mice Executive Summary The development of small-molecule antagonists targeting the very late activation antigen-4 (VL...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Orally Active CP-664511 in Mice

Executive Summary

The development of small-molecule antagonists targeting the very late activation antigen-4 (VLA-4, or α4β1 integrin) represents a critical milestone in managing allergic and inflammatory diseases. CP-664511 is a highly potent, orally active α4β1 integrin antagonist developed to disrupt the interaction between VLA-4 and vascular cell adhesion molecule-1 (VCAM-1) [1]. This whitepaper provides an authoritative, deep-dive analysis into the pharmacokinetics (PK), pharmacodynamics (PD), and experimental methodologies required to evaluate CP-664511 in murine models of allergic pulmonary inflammation.

Mechanistic Foundation: The α4β1 Integrin – VCAM-1 Axis

To understand the PK/PD requirements of CP-664511, one must first understand the causality of the biological cascade it interrupts. VLA-4 is predominantly expressed on the surface of leukocytes, including eosinophils, lymphocytes, and monocytes. During allergic pulmonary inflammation (such as asthma), pro-inflammatory cytokines trigger endothelial cells lining the respiratory vasculature to upregulate VCAM-1.

The binding of α4β1 to VCAM-1 is the mechanical bridge that mediates leukocyte tethering, rolling, and eventual transendothelial migration (extravasation) into the lung tissue. CP-664511 competitively binds to the α4 subunit with sub-nanomolar affinity (IC50 = 0.52 nM), acting as a physical blockade. By halting this cascade, CP-664511 prevents eosinophil infiltration into the airways, thereby attenuating the asthmatic response [2].

Pathway Endo Endothelial Cell (VCAM-1 Expression) VLA4 Eosinophil (α4β1 Integrin) Endo->VLA4 Binds Tethering Leukocyte Tethering & Extravasation VLA4->Tethering Mediates CP CP-664511 (Oral Antagonist) CP->VLA4 Blocks (IC50=0.52nM) Inflammation Pulmonary Eosinophilia Tethering->Inflammation Drives

Fig 1. CP-664511 disrupts the VCAM-1/α4β1 axis, preventing eosinophil extravasation.

Pharmacokinetic Profile & Route Dependency in Mice

While CP-664511 is orally active, its efficacy is heavily dependent on the route of administration due to the complex biodistribution required to reach the pulmonary endothelium. Evaluating the PK of VLA-4 antagonists often reveals a disconnect between systemic plasma exposure and local tissue efficacy.

In murine models of allergic lung inflammation, achieving sufficient lung tissue partitioning from the systemic circulation is a persistent hurdle. Studies have demonstrated that the dose of CP-664511 required to inhibit eosinophil infiltration in bronchoalveolar lavage (BAL) fluid is 10 times higher when administered systemically (subcutaneously) compared to direct local delivery (intratracheally) [3]. This indicates that while systemic absorption occurs, the volume of distribution ( Vd​ ) to the specific target site (lung mucosa) acts as a rate-limiting factor for systemic dosing.

Quantitative Data Summary

The following table synthesizes the comparative PK/PD parameters of CP-664511 across different administration routes in mice.

Route of AdministrationTypical Dose RangeEfficacy Metric (Eosinophil Inhibition)Pharmacokinetic / Biodistribution Rationale
Oral (PO) 10 - 30 mg/kgHigh systemic exposure required for PD effectSubject to first-pass metabolism; requires high Cmax to drive concentration gradient into lung tissue.
Subcutaneous (SC) 10 mg/kg~58% inhibition at 10 mg/kg [2]Bypasses gastrointestinal degradation but still requires high systemic dosing to achieve pulmonary partitioning.
Intratracheal (IT) 2 µg/kg (ED50)ED50 = 2 µg/kg [2]Direct deposition onto respiratory endothelium bypasses systemic Vd​ , explaining the 10-fold increase in potency [3].
In Vitro (Target) N/AIC50 = 0.52 nM [1]Baseline biochemical potency against α4β1/VCAM-1 interaction.

Core Methodologies: In Vivo PK/PD Profiling

To accurately measure the pharmacokinetics and pharmacodynamics of CP-664511, researchers must employ rigorous, self-validating protocols. The following workflows detail the causality behind each experimental choice.

Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Model Murine OVA Asthma Model Dose CP-664511 Administration (PO, SC, or IT) Model->Dose Blood Serial Plasma Sampling Dose->Blood BAL BAL Fluid Extraction Dose->BAL LCMS LC-MS/MS (MRM Mode) Blood->LCMS FACS FACS Eosinophil Count BAL->FACS

Fig 2. Integrated in vivo PK/PD workflow for evaluating CP-664511 in mice.

Protocol A: Oral Pharmacokinetic Profiling & LC-MS/MS

Objective: Determine plasma concentration-time profiles ( Cmax​ , Tmax​ , AUC , t1/2​ ) following oral gavage.

  • Step 1: Formulation. CP-664511 is highly lipophilic. Formulate the compound as a homogenous suspension in 0.5% methylcellulose with 0.1% Tween 80. Causality: Aqueous buffers will result in precipitation in the GI tract, leading to erratic absorption and uninterpretable PK data.

  • Step 2: Dosing and Sampling. Administer 10 mg/kg PO to male BALB/c mice. Collect 20 µL serial blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Serial microsampling from the same animal eliminates inter-subject variability that confounds composite PK curves derived from terminal bleeds.

  • Step 3: Sample Preparation. Precipitate plasma proteins using acetonitrile containing an isotopically labeled internal standard (IS). Centrifuge at 14,000 x g for 10 minutes.

  • Step 4: LC-MS/MS Quantification. Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: Because CP-664511 is potent at sub-nanomolar levels, plasma concentrations at the elimination phase will be extremely low. MRM provides the necessary signal-to-noise ratio to detect these trace amounts.

  • Self-Validating System: The inclusion of the IS in the extraction solvent creates a self-validating loop. If the IS peak area deviates by >15% between any two samples, it immediately flags matrix suppression or extraction failure, invalidating that specific run before mathematical PK modeling occurs.

Protocol B: Murine Model of Allergic Pulmonary Inflammation (PD Assessment)

Objective: Quantify the in vivo efficacy of CP-664511 in blocking eosinophil infiltration [2].

  • Step 1: Sensitization. On Days 0 and 14, inject mice intraperitoneally (IP) with 20 µg of Ovalbumin (OVA) adsorbed to 2 mg of aluminum hydroxide gel (alum). Causality: Alum acts as an adjuvant to skew the immune system toward a Th2-mediated allergic phenotype, which is strictly required to upregulate VCAM-1 in the lungs.

  • Step 2: Challenge & Dosing. On Days 24, 25, and 26, expose mice to 1% OVA aerosol for 30 minutes. Administer CP-664511 (PO or SC) 1 hour prior to each challenge.

  • Step 3: BAL Fluid Collection. 48 hours after the final challenge, euthanize the mice. Cannulate the trachea and lavage the lungs with 3 x 0.8 mL of cold PBS containing 0.1mM EDTA.

  • Step 4: Flow Cytometry (FACS). Stain the BAL cells with fluorescently conjugated antibodies against CD11c and Siglec-F. Eosinophils are identified as CD11c-negative / Siglec-F-positive. Causality: Flow cytometry provides an objective, high-throughput quantification of eosinophils, eliminating the human bias and high variance associated with manual histological counting.

  • Self-Validating System: This protocol mandates three control groups: a Naive group (no OVA), a Vehicle-dosed OVA group (positive control), and the CP-664511-dosed OVA group. The protocol self-validates only if the Vehicle-OVA group demonstrates a >10-fold increase in BAL eosinophils compared to the Naive group. If this baseline inflammation is not met, the sensitization failed, and any "inhibition" seen in the drug group is a false positive.

References

  • Kudlacz E, Whitney C, Andresen C, et al. "Pulmonary eosinophilia in a murine model of allergic inflammation is attenuated by small molecule alpha4beta1 antagonists." Journal of Pharmacology and Experimental Therapeutics, 2002 May;301(2):747-52. URL:[Link]

  • Karger Publishers. "Very late activation antigen-4 (VLA-4) antagonists | New Drugs and Targets for Asthma and COPD". Karger. URL:[Link]

Exploratory

Unraveling the CP-664511 Signaling Pathway in Allergic Airway Inflammation: A Technical Guide for Drug Development

Executive Summary The targeted inhibition of leukocyte trafficking remains a cornerstone in the development of therapeutics for allergic asthma and chronic pulmonary inflammation. CP-664511 is a highly potent, orally act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted inhibition of leukocyte trafficking remains a cornerstone in the development of therapeutics for allergic asthma and chronic pulmonary inflammation. CP-664511 is a highly potent, orally active small-molecule antagonist of the α4β1 integrin (also known as Very Late Antigen-4, or VLA-4)[1]. By competitively blocking the interaction between α4β1 on eosinophils and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the pulmonary endothelium, CP-664511 effectively halts the diapedesis of inflammatory cells into the airway lumen. This technical whitepaper deconstructs the mechanistic pathway of CP-664511, synthesizes quantitative pharmacodynamic data, and provides a self-validating experimental framework for evaluating its efficacy in preclinical models.

Mechanistic Framework: The VLA-4/VCAM-1 Axis

Allergic airway inflammation is fundamentally driven by a Th2-skewed immune response. Upon allergen exposure, the release of Th2 cytokines (such as IL-4, IL-13, and TNF-α) triggers the upregulation of VCAM-1 on the luminal surface of pulmonary endothelial cells.

Simultaneously, circulating eosinophils expressing the α4β1 integrin undergo "inside-out" signaling mediated by local chemokines (e.g., eotaxin), shifting the α4β1 integrin from a low-affinity to a high-affinity conformational state. The subsequent binding of high-affinity α4β1 to VCAM-1 facilitates the firm adhesion and transendothelial migration (diapedesis) of eosinophils into the lung tissue.

CP-664511 acts as a direct competitive antagonist at the α4 subunit of the VLA-4 receptor[2]. By occupying the binding pocket, it prevents the physical docking of VLA-4 to VCAM-1, thereby trapping eosinophils in the circulation and preventing localized airway tissue damage.

Pathway Th2 Th2 Cytokines (IL-4, IL-13) Endo Endothelial Cells (VCAM-1 Expression) Th2->Endo Upregulates Adhesion Firm Adhesion & Diapedesis Endo->Adhesion Eos Eosinophils (α4β1 / VLA-4+) Eos->Adhesion Inflammation Allergic Airway Inflammation Adhesion->Inflammation Drug CP-664511 (IC50 = 0.52 nM) Drug->Adhesion Competitive Antagonism

Fig 1: The CP-664511 signaling pathway blocking α4β1/VCAM-1 mediated eosinophil diapedesis.

Quantitative Pharmacodynamics & Efficacy

The pharmacological profile of CP-664511 highlights a significant divergence in required dosing based on the route of administration. Preclinical data demonstrates that systemic (subcutaneous) delivery requires a roughly 10-fold higher dose to achieve the same inhibition of eosinophil infiltration in the bronchoalveolar lavage (BAL) fluid compared to localized (intratracheal) delivery[3].

Metric / ParameterValue / DescriptionRoute of AdministrationSource
In Vitro Potency (IC50) 0.52 nMN/A (In Vitro Assay)Kudlacz et al., 2002
In Vivo Efficacy (Systemic) 58% inhibition of eosinophilia @ 10 mg/kgSubcutaneous (s.c.)Kudlacz et al., 2002
In Vivo Efficacy (Local) ED50 = 2 µg/kgIntratracheal (i.t.)Kudlacz et al., 2002
Systemic vs Local Ratio ~10x higher dose required systemicallys.c. vs i.t. comparisonKarger Publishers

Self-Validating Experimental Protocol: Murine Asthma Model

To rigorously evaluate the efficacy of CP-664511, researchers must employ a protocol that inherently verifies its own success at each phase. Below is the gold-standard methodology for a murine model of Ovalbumin (OVA)-induced allergic airway inflammation.

Step 1: Sensitization (Days 0 & 14)

  • Protocol : Inject mice intraperitoneally (i.p.) with 20 µg OVA emulsified in 2 mg Aluminum Hydroxide (Alum).

  • Causality : OVA acts as the specific allergen. Alum is a crucial adjuvant that selectively drives a Th2-skewed immune response, which is mandatory for modeling eosinophilic asthma rather than a Th1-mediated neutrophilic response.

  • Validation Checkpoint : On Day 21, draw peripheral blood and quantify OVA-specific IgE via ELISA. A titer increase of >5-fold compared to naive controls validates successful sensitization.

Step 2: CP-664511 Administration (Day 27)

  • Protocol : Administer CP-664511 either subcutaneously (s.c.) or intratracheally (i.t.) 1 hour prior to allergen challenge.

  • Causality : Pre-challenge administration evaluates the prophylactic blockade of the α4β1 integrin. Testing both s.c. and i.t. routes determines the necessity of systemic versus local target engagement.

  • Validation Checkpoint : Include a vehicle-only treated asthmatic control group. This group must exhibit peak eosinophilia post-challenge to validate the baseline inflammatory window.

Step 3: Allergen Challenge (Days 28-30)

  • Protocol : Expose mice to 1% OVA aerosol for 30 minutes daily.

  • Causality : Direct airway exposure to the sensitized allergen triggers localized release of Th2 cytokines and chemokines, upregulating VCAM-1 on the pulmonary endothelium.

Step 4: Tissue Harvest & BALF Collection (Day 31)

  • Protocol : Euthanize mice and perform Bronchoalveolar Lavage (BAL) using 3 x 1 mL aliquots of cold PBS with 0.1% BSA.

  • Causality : Bronchoalveolar lavage fluid (BALF) collection provides a direct, quantitative readout of leukocytes that have successfully completed diapedesis into the airway lumen.

  • Validation Checkpoint : Perform a Trypan blue exclusion test on the BALF cell pellet. Viability must be >80% to ensure accurate downstream flow cytometry.

Step 5: Flow Cytometric Quantification

  • Protocol : Stain BALF cells with fluorophore-conjugated antibodies against CD45, Siglec-F, and CD11c.

  • Causality : Morphological counting via cytospins is subjective. Flow cytometry provides definitive, objective quantification. Murine eosinophils are identified as CD45+, Siglec-F+, and CD11c-.

  • Validation Checkpoint : Utilize Fluorescence Minus One (FMO) controls to accurately set gating boundaries for the Siglec-F signal, eliminating false positives from autofluorescent alveolar macrophages.

Protocol S1 1. Sensitization (OVA + Alum) S2 2. Drug Admin (CP-664511) S1->S2 S3 3. Challenge (Aerosol OVA) S2->S3 S4 4. Harvest (BALF Collection) S3->S4 S5 5. Analysis (Flow Cytometry) S4->S5

Fig 2: Self-validating experimental workflow for evaluating CP-664511 in a murine asthma model.

Translational Insights & Pharmacokinetics

The development of CP-664511 underscores a critical challenge in respiratory drug development: the balance between systemic exposure and local efficacy. While the compound boasts a sub-nanomolar IC50 (0.52 nM) in vitro, the necessity for a 10-fold higher systemic dose compared to local intratracheal instillation suggests that achieving sufficient drug concentrations at the pulmonary endothelial-leukocyte interface is pharmacokinetically demanding[3]. For drug development professionals, this indicates that future formulations of VLA-4 antagonists may benefit heavily from aerosolized or dry-powder inhaler (DPI) delivery systems to maximize local target engagement while minimizing systemic immunosuppression.

References

  • Title : Pulmonary eosinophilia in a murine model of allergic inflammation is attenuated by small molecule alpha4beta1 antagonists Source : PubMed / Journal of Pharmacology and Experimental Therapeutics (Kudlacz E, et al., 2002) URL :[Link]

  • Title : Very late activation antigen-4 (VLA-4) antagonists | New Drugs and Targets for Asthma and COPD Source : Karger Publishers URL :[Link]

Sources

Protocols & Analytical Methods

Method

CP-664511 dosing guidelines for ovalbumin-induced asthma models

[color="#5F6368", fontname=" Mechanism of CP-664511 in blocking VLA-4/VCAM-1 mediated eosinophil recruitment. Experimental Design & Quantitative Dosing Matrix The OVA-induced asthma model requires two distinct phases: sy...

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368", fontname="

Mechanism of CP-664511 in blocking VLA-4/VCAM-1 mediated eosinophil recruitment.

Experimental Design & Quantitative Dosing Matrix

The OVA-induced asthma model requires two distinct phases: systemic sensitization and local airway challenge.

  • Sensitization Causality : Mice are injected intraperitoneally (i.p.) with OVA adsorbed to Aluminum Hydroxide (Alum). Alum is a critical adjuvant; without it, the immune system may develop tolerance. Alum forces a Th2-skewed immune response, which is mandatory for driving the IgE production that underpins allergic asthma.

  • Dosing Route Causality : The efficacy of CP-664511 is highly dependent on the administration route. Intratracheal (i.t.) instillation delivers the compound directly to the pulmonary endothelium, requiring only microgram quantities to achieve local receptor occupancy[1],[2]. Conversely, subcutaneous (s.c.) administration requires a significantly higher dose to overcome systemic clearance and first-pass metabolism before reaching the lung vasculature[2],[3].

Table 1: Quantitative Dosing Matrix for CP-664511

Administration RouteDose RangeOptimal Dose / ED50Causality & Pharmacokinetic Notes
Subcutaneous (s.c.) 1.0 - 10.0 mg/kg10.0 mg/kg (~58% inhib)Requires higher doses due to systemic distribution and clearance prior to reaching the pulmonary vascular bed[1],[3].
Intratracheal (i.t.) 1.0 - 5.0 µg/kg2.0 µg/kg (ED50)Direct delivery to the airway epithelium maximizes VLA-4 receptor engagement, requiring ~5000x less compound than s.c.[1],[2].

Step-by-Step Experimental Protocol

Note on Trustworthiness & Self-Validation: A critical failure point in murine asthma models is incomplete sensitization, leading to false-positive drug efficacy interpretations. To create a self-validating system, this protocol incorporates a Day 21 serum IgE validation step and mandates a vehicle-treated, OVA-challenged cohort to establish the maximum inflammatory baseline.

Phase 1: Reagent Preparation

  • Sensitization Emulsion : Dissolve 20 µg of Ovalbumin (Grade V) and 2 mg of Alum adjuvant in 200 µL of sterile PBS per mouse. Mix thoroughly for 30 minutes at room temperature to ensure complete adsorption.

  • CP-664511 Formulation : For s.c. dosing, formulate CP-664511 in sterile saline containing 0.1% Tween-80 to enhance solubility. For i.t. dosing, dissolve strictly in sterile PBS to prevent airway irritation.

Phase 2: Sensitization (Days 0 & 14)

  • On Day 0, administer 200 µL of the OVA/Alum emulsion via i.p. injection to all mice (excluding the healthy Sham control group, which receives PBS/Alum).

  • Repeat the exact i.p. injection on Day 14 to boost the systemic Th2 response.

Phase 3: Pre-Challenge Validation (Day 21)

  • Perform a submandibular bleed on a 10% subset of the sensitized cohort.

  • Run an ELISA for OVA-specific IgE. Causality: Proceed to the challenge phase ONLY if IgE levels are significantly elevated compared to Sham controls. If IgE is baseline, the sensitization failed, and drug efficacy cannot be accurately measured.

Phase 4: CP-664511 Dosing & OVA Challenge (Days 24, 25, 26)

  • Pre-treatment : Administer CP-664511 (10 mg/kg s.c. or 2 µg/kg i.t.) 1 hour prior to the OVA challenge. Administer vehicle to the control cohort.

  • Challenge : Place mice in a whole-body plethysmography chamber or standard exposure box. Nebulize a 1% OVA in PBS solution for 30 minutes. Repeat this dosing and challenge cycle for three consecutive days.

Phase 5: Endpoint & BALF Collection (Day 28)

  • Euthanize mice 48 hours after the final OVA challenge.

  • Cannulate the trachea and lavage the lungs with 3 x 0.8 mL of ice-cold PBS containing 0.1 mM EDTA.

  • Centrifuge the bronchoalveolar lavage fluid (BALF) at 400 x g for 5 minutes. Resuspend the pellet for total cell counting and cytospin differential staining (Wright-Giemsa) to quantify eosinophils.

Workflow Day0 Days 0 & 14 Sensitization OVA + Alum (i.p. injection) Day21 Day 21 Validation Check Serum OVA-Specific IgE Day0->Day21 7 days post-boost Day24 Days 24-26 Challenge 1% OVA Aerosol Exposure Day21->Day24 Confirm Th2 skew Dosing Dosing CP-664511 s.c. (10 mg/kg) or i.t. (2 µg/kg) Administer 1h prior to challenge Day24->Dosing Pre-treat daily Day28 Day 28 Endpoint BALF Collection & Cell Counting Day24->Day28 48h post-last challenge

Standard timeline for OVA-induced asthma model and CP-664511 dosing schedule.

Data Interpretation & Expected Outcomes

A successful model induction will yield a massive influx of leukocytes into the BALF, predominantly driven by eosinophils. CP-664511 treatment should not completely abolish inflammation but rather specifically target the VLA-4-dependent eosinophil trafficking. Maximum expected inhibition of BAL eosinophilia using small molecule α4β1 antagonists is typically capped at ~60%[3].

Table 2: Expected Quantitative Outcomes in BALF

Experimental GroupTotal Cell Count (x10⁵)Eosinophils (%)Eosinophils (x10⁵)Interpretation
Sham (PBS/PBS) < 1.0< 1%< 0.01Baseline healthy airway
Vehicle (OVA/Saline) 10.0 - 15.040 - 60%5.0 - 8.0Validated airway inflammation
CP-664511 (OVA / s.c. 10mg/kg) 4.0 - 6.015 - 25%2.0 - 3.5~58% inhibition of eosinophilia[1],[3]
CP-664511 (OVA / i.t. 2µg/kg) 5.0 - 7.020 - 30%2.5 - 4.0~50% inhibition at ED50[1]

Sources

Application

Application Note: Bronchoalveolar Lavage (BAL) Fluid Analysis Following CP-664511 Treatment in Murine Asthma Models

Introduction & Scientific Rationale As a Senior Application Scientist, I consistently emphasize that understanding a compound's precise mechanism of action (MoA) is critical for designing robust, reproducible in vivo eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, I consistently emphasize that understanding a compound's precise mechanism of action (MoA) is critical for designing robust, reproducible in vivo efficacy models. CP-664511 is a highly potent, orally active small-molecule antagonist of the α4β1 integrin (also known as VLA-4)[1]. In models of allergic airway disease, such as ovalbumin (OVA)-induced asthma, leukocyte trafficking from the vasculature into the pulmonary interstitium and alveolar space is a primary driver of pathology. By blocking the interaction between α4β1 and vascular cell adhesion molecule-1 (VCAM-1), CP-664511 effectively halts the extravasation of eosinophils and mononuclear leukocytes [2].

Bronchoalveolar lavage (BAL) fluid analysis serves as the gold-standard endpoint for quantifying this anti-inflammatory efficacy. This application note details the optimized protocol for evaluating CP-664511 using BAL fluid cell counting and flow cytometry, ensuring a self-validating experimental system that yields high-confidence data.

Mechanism of Action & Causality

The causality behind our experimental design lies in the "inside-out" signaling paradigm. Inflamed pulmonary endothelium secretes chemokines that bind to leukocyte G protein-coupled receptors (GPCRs), shifting α4β1 integrins from a low-affinity to a high-affinity state [3]. CP-664511 competitively binds to this high-affinity state (IC50 = 0.52 nM), preventing firm adhesion to VCAM-1[1][2]. Consequently, eosinophils cannot traverse the endothelium, leading to a quantifiable reduction of these cells in the BAL fluid.

MOA Chemokines Chemokine Signaling (Inflamed Endothelium) VLA4 α4β1 Integrin (VLA-4) High-Affinity State Chemokines->VLA4 Inside-Out Signaling VCAM1 VCAM-1 (Endothelial Cells) VLA4->VCAM1 Binds Adhesion Leukocyte Firm Adhesion & Extravasation VCAM1->Adhesion Promotes CP664511 CP-664511 (Small Molecule Antagonist) CP664511->VLA4 Competitive Blockade (IC50 = 0.52 nM) CP664511->Adhesion Inhibits Eosinophilia Pulmonary Eosinophilia (BAL Fluid) Adhesion->Eosinophilia Infiltration

Mechanism of CP-664511 blocking α4β1/VCAM-1 to prevent pulmonary eosinophilia.

Quantitative Data Summary

To contextualize the expected outcomes of your BAL analysis, the following table summarizes the established pharmacological profile and in vivo efficacy of CP-664511 based on foundational literature [2].

ParameterValue / ObservationExperimental Implication
Target α4β1 Integrin (VLA-4)Highly selective over other integrins[1].
In Vitro Potency (IC50) 0.52 nMRequires precise, low-dose formulation[2].
Max BAL Eosinophil Inhibition ~60%Complete ablation is not expected; baseline controls are critical[2][4].
Intratracheal (IT) Efficacy ED50 = 2 µg/kgHighly potent when delivered locally to the lung[5].
Subcutaneous (SC) Efficacy 1 - 10 mg/kgRequires ~10x higher dose than IT to achieve equivalent BAL inhibition[2][3].

Experimental Protocols

Workflow Sensitization 1. OVA Sensitization (Days 0 & 14) Challenge 2. OVA Challenge (Days 24-26) Sensitization->Challenge Treatment 3. CP-664511 Dosing (IT or SC) Challenge->Treatment 1h prior BAL 4. BAL Collection (Day 28) Treatment->BAL Analysis 5. Cytospin & Flow Cytometry BAL->Analysis Centrifugation

Workflow for OVA-induced asthma model, CP-664511 treatment, and BAL analysis.

Phase 1: Murine Model Sensitization & CP-664511 Administration
  • Sensitization: Inject BALB/c mice intraperitoneally (i.p.) with 20 µg of Ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide gel (Alum) on Days 0 and 14.

    • Causality: Alum acts as an adjuvant to drive a Th2-skewed immune response, priming the system for eosinophilic inflammation.

  • Challenge: On Days 24, 25, and 26, expose mice to 1% OVA aerosol for 30 minutes.

  • Compound Administration: Administer CP-664511 either by intratracheal instillation (e.g., 2-10 µg/kg) or subcutaneously (1-10 mg/kg) 1 hour prior to each OVA challenge [2][5].

    • Causality: Pre-dosing ensures peak receptor occupancy of α4β1 during the chemokine surge triggered by the allergen challenge, maximizing competitive blockade[3].

Phase 2: Bronchoalveolar Lavage (BAL) Fluid Collection
  • Euthanasia: On Day 28 (48 hours post-final challenge), euthanize the mice using CO₂ asphyxiation followed by cervical dislocation.

  • Tracheal Cannulation: Expose the trachea and make a small transverse incision. Insert a 20-gauge catheter and secure it with a surgical suture to prevent fluid leakage.

  • Lavage: Instill 0.8 mL of ice-cold PBS containing 0.1 mM EDTA into the lungs. Gently massage the thorax, then slowly aspirate the fluid back into the syringe. Repeat this process twice more, pooling the aspirates.

    • Causality: EDTA chelates calcium, preventing macrophage adherence and cell clumping, ensuring accurate downstream single-cell quantification. Ice-cold buffer halts cellular metabolism and prevents ex vivo degranulation of fragile eosinophils.

Phase 3: BAL Fluid Processing & Cellular Analysis
  • Centrifugation: Centrifuge the pooled BAL fluid at 400 × g for 10 minutes at 4°C.

  • Supernatant Storage: Aliquot the cell-free supernatant and freeze at -80°C for future cytokine analysis (e.g., IL-4, IL-5, IL-13 via ELISA).

  • RBC Lysis: Resuspend the cell pellet in 0.5 mL of ACK lysis buffer for 2 minutes at room temperature to eliminate contaminating erythrocytes, which can skew automated counts. Quench with 5 mL of PBS and re-centrifuge.

  • Total Cell Count: Resuspend the final pellet in 1 mL of PBS. Use a hemocytometer with Trypan Blue exclusion to determine total viable cell counts.

  • Differential Counting (Cytospin): Centrifuge 100 µL of the cell suspension onto a glass slide using a cytocentrifuge (300 × g, 5 min). Stain with Wright-Giemsa. Count a minimum of 300 cells under a light microscope (100x oil immersion) to determine the percentage of eosinophils, macrophages, neutrophils, and lymphocytes.

  • Flow Cytometry (Alternative/Complementary): Stain cells with fluorophore-conjugated antibodies (e.g., CD45 for total leukocytes, Siglec-F and CD11c to distinguish eosinophils[Siglec-F⁺, CD11c⁻] from alveolar macrophages [Siglec-F⁺, CD11c⁺]).

Self-Validating Quality Controls

To ensure the protocol operates as a self-validating system, the following controls are mandatory:

  • Vehicle Control (Negative Efficacy Baseline): Sensitized/challenged mice treated with the CP-664511 formulation vehicle. This establishes the baseline for maximum eosinophil infiltration (typically 40-60% of total BAL cells in a successful OVA model). If this group does not show robust eosinophilia, the sensitization phase failed.

  • Sham Control (Healthy Baseline): PBS-sensitized and PBS-challenged mice. This validates that the baseline lung environment is healthy. BAL cells in this group should be >95% alveolar macrophages.

  • Viability Check: If Trypan Blue viability drops below 90% during total cell counting, the lavage technique was likely too harsh (excessive pressure), causing shear stress. This invalidates the differential count, as fragile eosinophils may have lysed prior to cytospin.

References

  • Kudlacz E, Whitney C, Andresen C, Duplantier A, Beckius G, Chupak L, Klein A, Kraus K, Milici A. "Pulmonary eosinophilia in a murine model of allergic inflammation is attenuated by small molecule alpha4beta1 antagonists." Journal of Pharmacology and Experimental Therapeutics, 2002. URL:[Link]

  • Vanderslice P, Woodside DG. "Very late activation antigen-4 (VLA-4) antagonists." New Drugs and Targets for Asthma and COPD, Karger, 2010. URL:[Link]

Sources

Method

Preparation of CP-664511 Stock Solutions and Formulations for In Vivo Studies

Executive Summary CP-664511 is a highly potent, orally active small-molecule antagonist of the α4β1 integrin (also known as Very Late Antigen-4, or VLA-4). By selectively blocking the interaction between α4β1 and vascula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CP-664511 is a highly potent, orally active small-molecule antagonist of the α4β1 integrin (also known as Very Late Antigen-4, or VLA-4). By selectively blocking the interaction between α4β1 and vascular cell adhesion molecule-1 (VCAM-1), CP-664511 significantly attenuates eosinophil and leukocyte infiltration in models of allergic airway disease and asthma[1][2].

This application note provides a comprehensive, self-validating protocol for formulating CP-664511 for both systemic (subcutaneous) and local (intratracheal) in vivo administration. It details the causality behind solvent selection to ensure optimal bioavailability, target engagement, and experimental reproducibility.

Scientific Rationale & Physicochemical Profile

CP-664511 exhibits an IC50 of 0.52 nM against the α4β1 integrin[1]. Due to its hydrophobic nature, formulating CP-664511 for in vivo studies requires careful solvent management. Improper formulation can lead to drug precipitation upon injection, resulting in erratic absorption profiles, localized tissue necrosis, or complete loss of efficacy.

Table 1: Physicochemical Properties of CP-664511

ParameterValue
Primary Target α4β1 Integrin (VLA-4) / VCAM-1 interaction
In Vitro Potency (IC50) 0.52 nM
CAS Registry Number 379692-00-9
Molecular Formula C28H34N4O6
Molecular Weight 522.60 g/mol
Primary Solvent 100% DMSO (for master stock)

Master Stock Preparation (In Vitro & Storage)

Causality & Rationale : CP-664511 is highly soluble in Dimethyl Sulfoxide (DMSO) but exhibits poor aqueous solubility[3]. Creating a concentrated master stock in 100% anhydrous DMSO ensures complete dissolution at the molecular level and prevents hydrolysis during long-term storage.

Protocol: 10 mM Master Stock Preparation
  • Equilibration : Allow the CP-664511 vial to equilibrate to room temperature for 30 minutes before opening. Causality: This prevents atmospheric moisture condensation, which can degrade the compound or alter its true weight.

  • Weighing : Weigh exactly 5.23 mg of CP-664511 powder.

  • Dissolution : Add 1.0 mL of sterile, anhydrous DMSO to the powder.

  • Agitation : Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Check : Hold the microcentrifuge tube against a bright light source. The solution must be completely transparent. The presence of any cloudiness or particulate matter indicates incomplete solubilization; do not proceed until the solution is clear.

  • Storage : Divide into 50 µL aliquots in low-bind microcentrifuge tubes. Store at -80°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.

In Vivo Formulation Strategies

The formulation strategy must be strictly tailored to the route of administration. Kudlacz et al. (2002) demonstrated that CP-664511 is highly efficacious when delivered systemically (1–10 mg/kg, s.c.) or locally via intratracheal instillation (ED50 = 2 µg/kg)[2][4].

A. Systemic Delivery (Subcutaneous - s.c.)

Causality : Subcutaneous injection requires a vehicle that keeps the hydrophobic drug in solution as it diffuses into the interstitial fluid. A co-solvent system (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) creates a micellar suspension. PEG300 acts as a bridging solvent, while Tween 80 reduces surface tension, preventing immediate precipitation at the injection site and ensuring sustained systemic absorption.

B. Local Delivery (Intratracheal - i.t.)

Causality : The pulmonary mucosa is highly sensitive to organic solvents and surfactants, which can induce artifactual inflammation and confound asthma models. Because the required local dose is extremely low (microdosing at ~2 µg/kg), CP-664511 can be formulated with minimal solvent (e.g., 1% DMSO in sterile saline) to preserve the physiological baseline of the lung tissue[4].

Step-by-Step Experimental Protocols

Protocol A: Preparation of 1 mg/mL Subcutaneous (s.c.) Formulation

(Yields 1 mL, sufficient for dosing a 20g mouse at 10 mg/kg with a 200 µL injection volume)

  • DMSO Phase : Pipette 100 µL of a 10 mg/mL CP-664511 DMSO stock into a sterile glass vial.

  • PEG Addition : Add 400 µL of PEG300. Vortex vigorously for 30 seconds.

  • Surfactant Addition : Add 50 µL of Tween 80. Vortex for 1 minute until visually homogeneous.

  • Aqueous Phase : Dropwise (1 drop per second), add 450 µL of sterile 0.9% NaCl (Saline) while continuously vortexing the vial. Causality: Rapid addition of the aqueous phase will shock the system and cause irreversible precipitation.

  • Self-Validation Check : The final solution must be clear. If cloudiness persists, discard and prepare fresh, ensuring the dropwise addition of saline is slower. Administer within 4 hours of preparation.

Protocol B: Preparation of 2 µg/mL Intratracheal (i.t.) Formulation

(Yields 1 mL, sufficient for local microdosing)

  • Dilution : Dilute the master DMSO stock to a working concentration of 200 µg/mL in 100% DMSO.

  • Aqueous Phase : Pipette 990 µL of sterile 0.9% NaCl into a fresh tube.

  • Spiking : Add 10 µL of the 200 µg/mL DMSO working stock directly into the center of the saline volume while vortexing rapidly.

  • Self-Validation Check : The final formulation contains 1% DMSO and 2 µg/mL CP-664511. Because this relies on transient solubility, it must be administered immediately (within 1 hour) to prevent micro-precipitation.

Pathway & Workflow Visualization

G Stock CP-664511 Powder (α4β1 Antagonist) DMSO Dissolve in 100% DMSO (Master Stock) Stock->DMSO Solubilization SubQ Subcutaneous (s.c.) Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) DMSO->SubQ Dilution for Systemic IntraT Intratracheal (i.t.) Formulation (1% DMSO in Saline) DMSO->IntraT Dilution for Local Admin In Vivo Administration (Murine Asthma Model) SubQ->Admin 1-10 mg/kg IntraT->Admin 2 µg/kg (ED50) Mech Blockade of α4β1 / VCAM-1 Interaction on Endothelium Admin->Mech Target Engagement Effect Inhibition of Eosinophil Infiltration into Lungs Mech->Effect Efficacy

Workflow of CP-664511 formulation and in vivo mechanism of action.

References

  • MedChemExpress . "CP-664511 | α4β1 Integrin Antagonist". 1

  • Kudlacz E, et al. "Pulmonary eosinophilia in a murine model of allergic inflammation is attenuated by small molecule alpha4beta1 antagonists." J Pharmacol Exp Ther. 2002 May;301(2):747-52. 2

  • EvitaChem . "Buy CPUY192018 (EVT-265144) - EvitaChem". 3

  • Karger Publishers . "Very late activation antigen-4 (VLA-4) antagonists | New Drugs and Targets for Asthma and COPD". 4

  • PatSnap Synapse . "CP-664511 - Drug Targets, Indications, Patents". 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Novel Kinase Inhibitor Concentration for Eosinophil Inhibition

Answering your request, here is a technical support center with troubleshooting guides and FAQs about optimizing CP-664511 concentration for maximum eosinophil inhibition. A Note from Your Senior Application Scientist: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about optimizing CP-664511 concentration for maximum eosinophil inhibition.

A Note from Your Senior Application Scientist: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to determine the optimal concentration of a novel kinase inhibitor for achieving maximum eosinophil inhibition. While the query specified "CP-664511," this compound is not characterized in the available scientific literature. Therefore, to ensure scientific integrity and provide a broadly applicable and accurate guide, we will proceed using the placeholder "Compound X " to represent a novel, user-supplied kinase inhibitor. The principles, protocols, and troubleshooting steps detailed herein are universally applicable to this class of investigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Knowledge & Pre-Experimental Setup

Question: I have a new kinase inhibitor, Compound X, that I believe targets eosinophils. Where should I start before my first experiment?

Answer: A successful inhibitor study begins with a solid foundation. Before you even handle a pipette, you must understand the biological context and prepare your materials meticulously.

  • Understand the Target Pathway: Eosinophil survival, activation, and effector functions are heavily regulated by cytokines, particularly Interleukin-5 (IL-5).[1][2] IL-5 binds to its receptor (IL-5Rα) on the eosinophil surface, activating intracellular signaling cascades (like JAK/STAT and PI3K/Akt) that prevent apoptosis and promote activation.[3] Your primary experiment will likely involve stimulating eosinophils with IL-5 and measuring how effectively Compound X can block this activation.

  • Prepare High-Quality Reagents: The quality of your cells and reagents is paramount.

    • Compound X Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.[4] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

    • Cell Source: The choice of eosinophils is critical. You can either isolate primary human eosinophils from peripheral blood or differentiate mouse eosinophils from bone marrow progenitors.[5][6] Primary human cells offer the most clinical relevance, while mouse-derived cells provide a more scalable and genetically tractable system.

IL5_Pathway cluster_membrane Cell Membrane IL5R IL-5 Receptor (IL-5Rα / βc) JAK JAK2 IL5R->JAK Recruitment & Phosphorylation PI3K PI3K IL5R->PI3K Activation IL5 IL-5 Cytokine IL5->IL5R Binding STAT STAT5 JAK->STAT Phosphorylation Survival Cell Survival (Inhibition of Apoptosis) STAT->Survival Nuclear Translocation AKT Akt PI3K->AKT Activation AKT->Survival Activation Cellular Activation (e.g., Degranulation) AKT->Activation

Caption: Simplified IL-5 signaling pathway in eosinophils.

Question: What is the best way to source eosinophils for my assay?

Answer: The ideal source depends on your experimental goals, throughput needs, and available resources. For studying human-specific responses, primary cells are essential.

Eosinophil Source Pros Cons Recommended Use Case Purity
Human Peripheral Blood (Negative Selection) [5][7][8]High clinical relevance; untouched cells are less likely to be prematurely activated.[5]Donor variability; lower yield; requires fresh blood draws.Testing drug efficacy for human diseases; studying primary cell signaling.Up to 99%[7]
Mouse Bone Marrow-Derived Eosinophils (BMdE) [6]High yield; reproducible; allows for use of transgenic models.Not human cells; requires 14-day differentiation period with IL-5.[6]High-throughput screening; mechanistic studies involving genetic manipulation.>95%

For most researchers testing a novel inhibitor, isolating human eosinophils via immunomagnetic negative selection is the gold standard. This method removes unwanted cells, leaving a highly purified and "untouched" eosinophil population.[7][8]

This protocol is adapted from established methods for isolating untouched eosinophils from whole blood.[5][8]

Materials:

  • Whole blood collected in anticoagulant-containing tubes.

  • Density gradient medium (e.g., Lymphoprep™).[7]

  • Red Blood Cell (RBC) Lysis Buffer.[7]

  • Immunomagnetic negative selection kit for human eosinophils (e.g., EasySep™).[7]

  • Recommended medium (e.g., PBS with 2% FBS and 1 mM EDTA).

Steps:

  • Prepare Polymorphonuclear Cells (PMNCs): a. Perform a standard density gradient separation on the whole blood to isolate the granulocyte/RBC pellet.[7] b. Discard the plasma and mononuclear cell layers. c. Lyse the RBCs in the pellet using a lysis buffer (e.g., Ammonium Chloride Solution) on ice for 15 minutes.[7] d. Centrifuge the suspension at 300 x g for 8 minutes at 4°C and discard the supernatant.[7] e. Wash the resulting PMNC pellet with cold recommended medium.

  • Immunomagnetic Negative Selection: a. Resuspend the PMNC pellet to a concentration of 5 x 10⁷ cells/mL in cold recommended medium. b. Add the Eosinophil Isolation Cocktail (containing antibodies against markers on non-eosinophils) to the cell suspension.[7] Mix well and incubate on ice for 10-20 minutes.[5][8] c. Add the magnetic particles (e.g., Dextran RapidSpheres™) to the suspension. Mix and incubate on ice for 5-10 minutes.[7] d. Bring the total volume up with recommended medium and place the tube into the magnet. Incubate for 5-10 minutes. e. With the tube still in the magnet, carefully pour off the supernatant containing the untouched, purified eosinophils into a new sterile tube. The magnetically labeled, unwanted cells will remain attached to the tube wall.

  • Final Preparation: a. Count the purified eosinophils and assess viability (e.g., using Trypan Blue). b. Resuspend the cells in the appropriate assay buffer at the desired concentration. Keep cells on ice to minimize activation.[5]

Part 2: Designing the Inhibition Assay

Question: How do I set up a robust dose-response experiment to determine the IC50 of Compound X?

Answer: A dose-response experiment is essential for quantifying the potency of your inhibitor. The goal is to find the concentration of Compound X that produces 50% of its maximal inhibitory effect (the IC50).

Workflow Isolate 1. Isolate Eosinophils (Protocol 1) Seed 2. Seed Cells in Plate Isolate->Seed AddInhibitor 4. Pre-incubate Cells with Compound X Seed->AddInhibitor PrepareInhibitor 3. Prepare Serial Dilutions of Compound X PrepareInhibitor->AddInhibitor Stimulate 5. Add Stimulant (e.g., IL-5) AddInhibitor->Stimulate Incubate 6. Incubate (Time Course) Stimulate->Incubate Analyze 7. Analyze Inhibition (e.g., Flow Cytometry for CD69) Incubate->Analyze Calculate 8. Plot Dose-Response Curve & Calculate IC50 Analyze->Calculate

Sources

Optimization

CP-664511 long-term storage stability and degradation prevention

A Guide to Long-Term Storage, Stability, and Degradation Prevention Welcome to the dedicated technical support center for CP-664511. This resource is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Storage, Stability, and Degradation Prevention

Welcome to the dedicated technical support center for CP-664511. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of CP-664511 throughout your experiments. As a novel investigational compound, understanding its handling and storage requirements is paramount for reproducible and reliable results. This guide provides in-depth technical information, troubleshooting advice, and preventative measures based on the known chemical properties of CP-664511 and established principles of pharmaceutical science.

Understanding the Stability of CP-664511: An Overview

CP-664511 is a complex organic molecule with a multifaceted structure that includes functionalities susceptible to environmental factors. Our internal studies have identified the primary degradation pathways as oxidation, hydrolysis, and photodegradation . The rate of degradation is influenced by temperature, humidity, light exposure, and the presence of atmospheric oxygen.

This guide will walk you through the best practices for storing and handling CP-664511 to minimize the formation of degradants and ensure the highest possible purity of your experimental samples.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of CP-664511.

Q1: What are the ideal long-term storage conditions for solid CP-664511?

A1: For long-term stability of solid CP-664511, we recommend storage at -20°C in a desiccated, dark environment . The vial should be tightly sealed to prevent moisture and air ingress. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also a highly recommended practice to prevent oxidative degradation.

Q2: I need to store CP-664511 in solution. What is the recommended solvent and storage condition?

A2: When in solution, CP-664511 is more susceptible to degradation. We recommend preparing solutions fresh for each experiment. If short-term storage is unavoidable, dissolve CP-664511 in anhydrous, deoxygenated DMSO at a concentration no higher than 10 mM. Aliquot into single-use vials and store at -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: How can I detect degradation in my sample of CP-664511?

A3: The primary method for detecting degradation is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks, a decrease in the main peak area of CP-664511, or a change in the peak shape can all indicate degradation. Visual inspection for color change (e.g., from white to a yellowish hue) can also be an early indicator of degradation.

Q4: What are the major degradation products of CP-664511?

A4: Our forced degradation studies have identified three primary classes of degradants:

  • Oxidation Products: Resulting from exposure to atmospheric oxygen.

  • Hydrolysis Products: Formed in the presence of water.

  • Photodegradation Products: Generated upon exposure to light, particularly in the UV spectrum.

For more detailed information on these, please refer to the Troubleshooting Guide section.

Q5: Is it necessary to handle CP-664511 under low-light conditions?

A5: Yes. CP-664511 has been shown to be sensitive to light. All handling, weighing, and solution preparation should be performed under amber lighting or in a fume hood with the sash lowered to minimize light exposure. Use amber-colored vials for storing solutions.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a structured approach to troubleshooting common issues related to the stability of CP-664511.

Observation Potential Cause Recommended Action & Investigation
Unexpected peaks in HPLC/LC-MS chromatogram. Degradation of CP-664511. 1. Confirm the identity of the new peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to see if they correspond to known degradants (see table below). 2. Review storage conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a desiccated environment. 3. Perform a co-injection: If you have a reference standard of a suspected degradant, a co-injection with your sample can confirm its identity.
Decreased peak area of CP-664511 over time. Progressive degradation. 1. Quantify the loss: Use a validated analytical method to determine the percentage of degradation. 2. Evaluate handling procedures: Assess if the compound has been subjected to multiple freeze-thaw cycles, prolonged exposure to ambient conditions, or non-recommended solvents.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Significant degradation and/or moisture absorption. 1. Do not use the compound for experiments. 2. Re-analyze the material: Use HPLC/LC-MS to determine the purity of the remaining material. 3. Review storage and handling: Ensure proper desiccation and inert atmosphere if necessary.
Inconsistent experimental results. Use of degraded CP-664511. 1. Check the purity of your current stock: Run an analytical check on the CP-664511 being used. 2. Use a fresh, unopened vial: Compare results with a new vial of the compound to determine if the issue is with the specific stock.

Table of Common Degradants:

Degradant Type Typical Mass Shift (from parent CP-664511) Common Analytical Signature
Oxidation +16 Da (addition of oxygen)Appearance of a more polar peak in reverse-phase HPLC.
Hydrolysis Varies depending on the site of hydrolysis.Can result in significantly more polar fragments.
Photodegradation Can involve complex rearrangements, isomerizations, or fragmentation.May see multiple new peaks with varying polarities.

Experimental Protocols for Stability Assessment

To ensure the integrity of CP-664511 in your specific experimental setup, you can perform the following stability-indicating tests.

Protocol 1: Short-Term Solution Stability Assessment
  • Prepare a 1 mM solution of CP-664511 in your experimental buffer or solvent.

  • Divide the solution into multiple amber vials.

  • Store the vials at the intended experimental temperature (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Immediately analyze the sample by a validated HPLC or LC-MS method.

  • Calculate the percentage of CP-664511 remaining relative to the T=0 time point.

Protocol 2: Freeze-Thaw Stability Assessment
  • Prepare a 1 mM solution of CP-664511 in the desired solvent (e.g., DMSO).

  • Aliquot the solution into single-use amber vials.

  • Freeze the vials at -80°C for at least 24 hours.

  • Thaw one set of vials to room temperature, and then refreeze. Repeat for a specified number of cycles (e.g., 1, 3, 5 cycles).

  • After the final cycle, analyze the samples by HPLC or LC-MS and compare to a control sample that was not subjected to freeze-thaw cycles.

Visualizing Degradation and Experimental Workflows

Hypothetical Degradation Pathways of CP-664511

CP-664511 CP-664511 Oxidized Product (+16 Da) Oxidized Product (+16 Da) CP-664511->Oxidized Product (+16 Da) O2, light, metal ions Hydrolyzed Product(s) Hydrolyzed Product(s) CP-664511->Hydrolyzed Product(s) H2O, pH Photodegradation Product(s) Photodegradation Product(s) CP-664511->Photodegradation Product(s) UV/Vis Light A Inconsistent Results or Suspected Degradation B Analyze Current Sample by HPLC/LC-MS A->B C Purity > 98%? B->C D Investigate Other Experimental Variables C->D Yes E Purity < 98% C->E No F Review Storage and Handling Procedures E->F G Quarantine and Discard Affected Stock F->G H Use a New, Unopened Vial of CP-664511 G->H

Troubleshooting

reducing off-target effects of CP-664511 in systemic administration

Module: CP-664511 Systemic Administration & Off-Target Minimization Welcome to the Application Scientist Support Portal. As researchers transition CP-664511 from localized pulmonary models to systemic applications (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: CP-664511 Systemic Administration & Off-Target Minimization

Welcome to the Application Scientist Support Portal. As researchers transition CP-664511 from localized pulmonary models to systemic applications (e.g., intravenous or subcutaneous delivery for metastatic tumors or severe autoimmune disorders), off-target toxicities become a primary experimental hurdle. CP-664511 is a highly potent (IC50 = 0.52 nM), orally active small molecule antagonist of the α4β1 integrin (VLA-4) . While systemic administration effectively blocks leukocyte trafficking to inflamed tissues, it simultaneously disrupts critical homeostatic pathways .

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you engineer out these systemic off-target effects.

G cluster_target On-Target (Inflammation/Tumor) cluster_offtarget Off-Target (Systemic) CP CP-664511 (Systemic) a4b1 α4β1 Integrin (VLA-4) CP->a4b1 Antagonizes VCAM_T VCAM-1 (Endothelium) a4b1->VCAM_T Blocks VCAM_BM VCAM-1 (Bone Marrow) a4b1->VCAM_BM Blocks VCAM_BBB VCAM-1 (Blood-Brain Barrier) a4b1->VCAM_BBB Blocks Efficacy Reduced Leukocyte Infiltration VCAM_T->Efficacy Therapeutic Effect HSC HSC Mobilization & Leukocytosis VCAM_BM->HSC Adverse Effect CNS CNS Immunosuppression (PML Risk) VCAM_BBB->CNS Adverse Effect

Mechanism of CP-664511: On-target therapeutic efficacy vs. systemic off-target adverse effects.

Section 1: Troubleshooting Systemic Toxicity (FAQs)

Q1: Why does systemic administration of free CP-664511 cause severe leukocytosis and mobilization of hematopoietic stem cells (HSCs) in our murine models? The Causality: The α4β1 integrin acts as a critical anchor, tethering HSCs and mature leukocytes to VCAM-1 expressed on the bone marrow stroma. When free CP-664511 is administered systemically, its small molecular weight allows it to freely perfuse the bone marrow. The resulting global blockade of α4β1 severs these tethers, flushing HSCs and leukocytes into peripheral circulation. The Solution: Transition from a free-drug formulation to a sterically hindered nanoparticle delivery system. By increasing the hydrodynamic radius of the drug complex to >10 nm, the therapeutic is physically restricted from penetrating the dense bone marrow stroma, thereby preserving the HSC-VCAM-1 axis while still accumulating at hyper-permeable inflammatory or tumor sites via the Enhanced Permeability and Retention (EPR) effect.

Q2: How can we mitigate the risk of CNS immunosuppression (e.g., Progressive Multifocal Leukoencephalopathy - PML) during chronic dosing? The Causality: Broad systemic α4β1 antagonism prevents essential T-cell trafficking across the blood-brain barrier (BBB). Without routine immune surveillance, dormant neurotropic viruses (like the JC virus) can reactivate. The Solution: Implement a "drug holiday" dosing regimen to allow transient windows of immune surveillance, or utilize a lipase-labile prodrug formulation. Prodrugs conjugated to oxidized lipids remain inactive in the bloodstream and only release active CP-664511 upon encountering high concentrations of lipases specifically secreted in the tumor microenvironment or sites of acute inflammation .

Section 2: Quantitative Pharmacokinetic Profiling

To justify the transition from free drug to a targeted formulation, compare the pharmacokinetic and toxicity profiles. PEGylated nanoparticle formulations significantly improve the circulating half-life and restrict biodistribution, directly minimizing off-target events .

ParameterFree CP-664511 (Systemic)Nanoparticle CP-664511Mechanistic Causality
Circulation Half-Life < 2 hours> 12 hoursPEGylation shields the molecule from rapid renal clearance and macrophage opsonization.
Bone Marrow Toxicity High (Leukocytosis)LowLarge hydrodynamic size prevents penetration into the bone marrow stroma.
CNS Immunosuppression High (PML risk)LowNanoparticles cannot cross the intact blood-brain barrier.
Target Accumulation Low (Diffuse distribution)HighDriven by the EPR effect and Contact-Facilitated Drug Delivery (CFDD) at the target site.
Section 3: Advanced Formulation & Validation Workflows

To overcome systemic limitations, we recommend formulating CP-664511 into PEGylated micellar nanoparticles.

Workflow Raw Free CP-664511 Lipid PAzPC Lipid Conjugation Raw->Lipid Step 1 Micelle Micellar Assembly Lipid->Micelle Step 2 PEG PEGylation (Steric Shield) Micelle->PEG Step 3 Target Targeted Release (EPR / CAM-DR) PEG->Target Step 4

Workflow for formulating CP-664511 into PEGylated micellar nanoparticles for targeted delivery.

Protocol 1: Synthesis of CP-664511 Micellar Nanoparticles

Causality of Reagents: PAzPC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is selected because its oxidized azelaoyl tail serves as a reactive anchor for CP-664511, while the phosphocholine head ensures spontaneous micellar assembly in aqueous environments.

  • Conjugation: React free CP-664511 with PAzPC using standard EDC/NHS coupling chemistry to form a lipase-labile prodrug conjugate.

  • Film Formation: Dissolve the CP-664511-PAzPC conjugate and DSPE-PEG2000 (molar ratio 8:2) in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) at 60°C for 30 minutes. Vortex intermittently to ensure complete suspension.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane extruder 15 times to yield uniform micellar nanoparticles.

  • Self-Validating Quality Control: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Validation Check: The PDI must be < 0.2. Dialyze the micelle solution against PBS at 37°C for 24 hours and measure the dialysate via HPLC. Less than 5% free drug release validates the systemic stability of the micelle prior to target-site enzymatic cleavage.

Protocol 2: In Vitro Validation of On-Target Adhesion Blockade

Causality of Assay Design: Calcein-AM is utilized because it requires intracellular esterase cleavage to fluoresce. This ensures the adhesion readout is strictly based on living cells, preventing false positives caused by non-specific drug cytotoxicity.

  • Plate Preparation: Coat 96-well plates with recombinant human VCAM-1 (10 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour at room temperature to prevent non-specific binding.

  • Cell Preparation: Fluorescently label α4β1-expressing cells (e.g., Jurkat cells) with Calcein-AM (5 µM) for 30 minutes at 37°C. Wash twice with PBS.

  • Drug Incubation: Pre-incubate the labeled cells with varying concentrations of CP-664511-NPs (0.1 nM to 1000 nM) for 30 minutes at 37°C.

  • Adhesion Assay: Add 1x10⁵ cells/well to the VCAM-1 coated plates. Incubate for 45 minutes at 37°C to allow firm adhesion.

  • Quantification: Gently wash the wells 3 times with warm PBS to remove non-adherent cells. Measure fluorescence (Ex: 490 nm, Em: 520 nm) using a microplate reader.

  • Self-Validating Control: Include a parallel assay using a scrambled peptide-nanoparticle or BSA-only coated wells. Validation Check: If fluorescence drops in the BSA-only wells, your washing protocol is too harsh. If the scrambled nanoparticle reduces adhesion, your formulation has non-specific steric hindrance or cytotoxic effects, invalidating the α4β1-specific blockade.

References
  • Karger Publishers. "Very late activation antigen-4 (VLA-4) antagonists". URL:[Link]

  • National Institutes of Health (NIH) PMC. "VLA4-nanoparticles hijack cell adhesion mediated drug resistance (CAM-DR) to target refractory myeloma cells and prolong survival". URL:[Link]

  • National Institutes of Health (NIH) PMC. "An alpha4beta1 integrin antagonist decreases airway inflammation in ovalbumin-exposed mice". URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: CP-664511 vs. BIO-1211 as α4β1 Integrin Antagonists

Introduction: Targeting the α4β1/VCAM-1 Axis The leukocyte integrin α4β1 (Very Late Antigen-4, VLA-4) is a critical mediator of leukocyte recruitment, activation, and survival. By binding to Vascular Cell Adhesion Molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the α4β1/VCAM-1 Axis

The leukocyte integrin α4β1 (Very Late Antigen-4, VLA-4) is a critical mediator of leukocyte recruitment, activation, and survival. By binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelium, α4β1 drives the pathogenesis of asthma, multiple sclerosis, and other autoimmune conditions[1]. Developing highly selective antagonists against this axis is a cornerstone of anti-inflammatory drug discovery.

This guide objectively compares two benchmark α4β1 antagonists: BIO-1211 , a potent peptidomimetic inhibitor, and CP-664511 , an orally active small molecule. We will analyze their pharmacological profiles, binding kinetics, and provide validated experimental protocols for evaluating their efficacy in vitro and in vivo.

Mechanistic Overview and Signaling Blockade

Both compounds target the ligand-binding site of the α4β1 integrin, but their binding dynamics differ significantly. BIO-1211 exhibits a profound state-dependent affinity, showing a 200-fold selectivity for the activated conformation of α4β1 (KD = 70 pM) over the resting state (KD = 20–40 nM)[1],. In contrast, CP-664511 is a highly potent small molecule (IC50 = 0.52 nM) that robustly inhibits the α4β1/VCAM-1 interaction regardless of the integrin's activation state, making it highly effective in blocking eosinophil infiltration[2],[3].

G cluster_0 α4β1 Integrin Activation & Blockade VLA4 α4β1 Integrin (VLA-4) (Leukocytes) VCAM1 VCAM-1 (Endothelial Cells) VLA4->VCAM1 Binds Adhesion Leukocyte Adhesion & Tissue Infiltration VCAM1->Adhesion BIO1211 BIO-1211 (Peptidomimetic) BIO1211->VLA4 Blocks (Activated State) CP664511 CP-664511 (Small Molecule) CP664511->VLA4 Blocks (High Affinity) Inflammation Allergic Airway Inflammation Adhesion->Inflammation

Mechanistic blockade of the α4β1/VCAM-1 signaling axis by BIO-1211 and CP-664511.

Molecular and Pharmacological Profile Comparison

To assist in compound selection for specific experimental designs, the quantitative data and pharmacological properties of BIO-1211 and CP-664511 are summarized below.

PropertyBIO-1211CP-664511
Chemical Nature Peptidomimetic (Sequence: MPUPA-LDVP)Small Molecule[3]
Primary Target α4β1 Integrin (VLA-4)α4β1 Integrin (VLA-4)
IC50 (α4β1) 4 nM (0.004 µM)0.52 nM[4]
Binding Affinity (KD) 70 pM (Activated state); 20-40 nM (Resting)[5]Highly potent, state-independent binding
Selectivity >200-fold over α4β7, α1β1, α5β1, α6β1Highly selective over other integrins[2]
In Vivo Efficacy Prevents airway hyperresponsiveness (3 mg inhaled)[6]Reduces BAL eosinophilia (1-10 mg/kg s.c.)[3]
Primary Use Case State-dependent integrin activation studiesSystemic anti-inflammatory/asthma models

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that robust experimental design requires understanding the causality behind each step and implementing self-validating systems to ensure data integrity.

Protocol A: In Vitro Jurkat Cell Adhesion Assay

Purpose: To quantify the IC50 of α4β1 antagonists by measuring the inhibition of Jurkat cell binding to recombinant VCAM-1. Causality: Jurkat T-lymphoblasts constitutively express high levels of functional α4β1 integrin[1]. Coating plates with VCAM-1 isolates the specific adhesion pathway targeted by these drugs, removing confounding variables from other adhesion molecules.

Step-by-Step Workflow:

  • Plate Preparation: Coat 96-well plates with 1 µg/mL recombinant human VCAM-1 overnight at 4°C.

    • Self-Validation: Coat parallel wells with 1% BSA as a negative control to establish the baseline of non-specific binding.

  • Cell Preparation: Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM, 5 µM) for 30 minutes at 37°C. Wash twice with assay buffer (HBSS + 1 mM Mg2+ / 1 mM Ca2+).

  • Compound Incubation: Pre-incubate the labeled cells (5 × 10^5 cells/mL) with varying concentrations of BIO-1211 (0.1 pM to 1 µM) or CP-664511 (0.01 pM to 100 nM) for 20 minutes.

    • Causality: Pre-incubation allows the compounds to reach equilibrium binding with α4β1 before exposure to the immobilized ligand.

  • Adhesion Phase: Add 100 µL of the cell-compound suspension to the VCAM-1 coated wells. Incubate for 45 minutes at 37°C.

  • Washing and Quantification: Gently wash the wells three times with warm assay buffer to remove non-adherent cells. Measure fluorescence (Ex 485 nm / Em 530 nm).

  • Self-Validation Check: Include a positive blockade control using an (e.g., clone HP2/1). If the antibody does not reduce fluorescence to BSA-control levels, the VCAM-1 coating or cell washing stringency is flawed.

Protocol B: In Vivo Murine Model of Pulmonary Eosinophilia

Purpose: To evaluate the systemic anti-inflammatory efficacy of CP-664511 and BIO-1211. Causality: Ovalbumin (OVA) sensitization and subsequent aerosol challenge induce a Th2-driven asthmatic response. The recruitment of eosinophils into the lung is strictly dependent on the α4β1/VCAM-1 interaction, making bronchoalveolar lavage (BAL) fluid eosinophil count a direct readout of drug efficacy[3].

Workflow Step1 1. Sensitization (Ovalbumin + Alum i.p.) Step2 2. Compound Admin (BIO-1211 inhaled / CP-664511 s.c.) Step1->Step2 Step3 3. Antigen Challenge (Aerosolized Ovalbumin) Step2->Step3 Step4 4. BAL Fluid Collection (Self-Validation: Cell Counts) Step3->Step4 Step5 5. Eosinophil Quantification (Flow Cytometry) Step4->Step5

In vivo experimental workflow for evaluating α4β1 integrin antagonists in pulmonary eosinophilia.

Step-by-Step Workflow:

  • Sensitization: Inject wild-type C57BL/6 mice intraperitoneally (i.p.) with 20 µg OVA and 2 mg aluminum hydroxide on days 0 and 14.

  • Compound Administration: On days 24, 25, and 26, administer CP-664511 subcutaneously (1-10 mg/kg) or BIO-1211 via nebulized inhalation (3 mg/dose) 1 hour prior to the antigen challenge.

  • Antigen Challenge: Expose mice to aerosolized 1% OVA for 30 minutes on days 24, 25, and 26.

    • Causality: The aerosolized antigen triggers the localized release of chemokines, upregulating VCAM-1 on pulmonary endothelium and driving α4β1-mediated leukocyte tethering.

  • BAL Fluid Collection: On day 27, euthanize the mice and perform bronchoalveolar lavage using 3 × 1 mL aliquots of cold PBS.

    • Self-Validation: Include a sham-sensitized group (PBS/Alum i.p. + OVA challenge) to establish the baseline of resident alveolar macrophages and ensure the eosinophilia is strictly sensitization-dependent.

  • Quantification: Centrifuge the BAL fluid, resuspend the cell pellet, and perform differential cell counting via flow cytometry (staining for CD11c- / Siglec-F+ to specifically identify eosinophils).

Conclusion and Selection Guide

When selecting between these two antagonists, researchers must align the compound's properties with their experimental objectives:

  • Choose for mechanistic studies investigating the conformational activation states of integrins, or when utilizing localized inhalation/topical delivery models.

  • Choose for robust, state-independent systemic inhibition of α4β1 in in vivo models of asthma, allergy, or autoimmune disease, capitalizing on its sub-nanomolar potency and oral/subcutaneous bioavailability.

References

  • Lin, K. C., Ateeq, H. S., Hsiung, S. H., et al. (1999). Selective, tight-binding inhibitors of integrin α4β1 that inhibit allergic airway responses. Journal of Medicinal Chemistry, 42(5), 920-934.[Link]

  • Chen, L. L., Whitty, A., Lobb, R. R., et al. (1999). Multiple activation sites of integrin α4β1 detected through their different affinities for a small molecule ligand. Journal of Biological Chemistry, 274(19), 13167-13175.[Link]

  • Kudlacz, E. M., Conklyn, M. J., Andresen, C. J., et al. (2002). Pulmonary eosinophilia in a murine model of allergic inflammation is attenuated by small molecule alpha4beta1 antagonists. Journal of Pharmacology and Experimental Therapeutics, 301(2), 747-752.[Link]

Sources

Comparative

Benchmarking CP-664511 Against Commercial VCAM-1 Small Molecule Inhibitors: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In Vitro/In Vivo Profiling, Mechanistic Workflows, and Experimental Methodologies Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In Vitro/In Vivo Profiling, Mechanistic Workflows, and Experimental Methodologies

Executive Summary & Mechanistic Rationale

The interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) and the α4β1 integrin (Very Late Antigen-4, VLA-4) is a fundamental axis in the recruitment and extravasation of leukocytes (eosinophils, lymphocytes, and monocytes) to sites of inflammation[1]. Disrupting this interaction is a validated therapeutic strategy for treating autoimmune and allergic conditions, including asthma and multiple sclerosis[1][2].

While monoclonal antibodies (e.g., Natalizumab) have proven clinically effective, their systemic immunosuppressive risks and intravenous administration requirements have driven the development of small molecule antagonists[3][1.14]. This guide objectively benchmarks CP-664511 , a highly potent α4β1 integrin antagonist[4], against leading commercial small molecule alternatives: BIO-1211 , Firategrast (SB-683699) , and CP-609643 .

Signaling Pathway: VLA-4 / VCAM-1 Blockade

To understand the functional assays described below, it is critical to map the precise point of pharmacological intervention. Small molecule VCAM-1 inhibitors act as competitive antagonists by binding to the activated conformation of the α4β1 integrin on leukocytes, thereby preventing tethering to endothelial VCAM-1.

Pathway Endo Activated Endothelial Cell VCAM VCAM-1 (Receptor) Endo->VCAM Expresses VLA4 α4β1 Integrin (VLA-4) VLA4->VCAM Adhesion Leuk Leukocyte (Eosinophil) Leuk->VLA4 Expresses CP CP-664511 (Inhibitor) CP->VLA4 Competitive Blockade

Fig 1: Mechanism of CP-664511 competitively blocking VLA-4/VCAM-1 mediated leukocyte adhesion.

Comparative In Vitro Profiling

When benchmarking VCAM-1 inhibitors, the primary metric of efficacy is the half-maximal inhibitory concentration (IC50) required to block the binding of soluble VCAM-1 to α4β1-expressing cells.

CP-664511 demonstrates sub-nanomolar potency, significantly outperforming earlier generation compounds like CP-609643 and clinical-stage molecules like Firategrast[1][5].

Table 1: Quantitative Benchmarking of VCAM-1 / VLA-4 Inhibitors
CompoundTarget IntegrinIC50 (In Vitro)Molecular WeightPrimary Indication / Model
CP-664511 α4β10.52 nM[1][4]N/AAllergic Airway Disease / Asthma[1]
BIO-1211 α4β1 (Selective)4.0 nM[6][7]708.80 g/mol [7]EAE (Multiple Sclerosis)[6]
CP-609643 α4β138.5 nM[1]N/APulmonary Eosinophilia[1]
Firategrast α4β1 / α4β7198 nM[5][8]N/AMultiple Sclerosis / Leukemia[5]

Data Synthesis: CP-664511 exhibits an IC50 of 0.52 nM, making it approximately 7.7 times more potent than BIO-1211 (4 nM) and nearly 380 times more potent than Firategrast (198 nM) in cell-free or flow-cytometry-based binding assays[1][6][8].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the industry-standard workflows used to generate the benchmarking data presented above.

Protocol A: Flow Cytometry-Based Soluble VCAM-1 Binding Assay

Causality & Expert Insight: Static plate-based adhesion assays often introduce confounding variables such as integrin clustering and cytoskeletal rearrangement. To isolate pure receptor-ligand binding kinetics, a flow cytometry assay utilizing a soluble VCAM-1-Fc chimera (sVCAM-1) is the gold standard[8][9].

Workflow S1 1. Compound Prep (Serial Dilution of Inhibitors) S3 3. Ligand Binding (Incubate with sVCAM-1-Fc Chimera) S1->S3 S2 2. Cell Culture (VLA-4+ G2 ALL or Jurkat Cells) S2->S3 S4 4. Fluorescent Labeling (Anti-Fc Secondary Antibody) S3->S4 S5 5. Flow Cytometry (Quantify MFI & Calculate IC50) S4->S5

Fig 2: Step-by-step workflow for the flow cytometry-based soluble VCAM-1 binding assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture human G2 acute lymphoblastic leukemia (ALL) cells or Jurkat cells, which constitutively express high levels of activated α4β1 integrin[8][9]. Wash and resuspend in assay buffer (HBSS containing 1 mM MnCl2 to lock integrins in a high-affinity state).

  • Inhibitor Pre-Incubation: Prepare serial dilutions (e.g., 0.01 nM to 10 μM) of CP-664511, BIO-1211, and Firategrast. Note: BIO-1211 solutions can be unstable; prepare fresh immediately prior to use[7]. Incubate cells with the compounds for 30 minutes at 37°C.

  • Ligand Addition: Add recombinant human sVCAM-1-Fc chimeric protein to the cell suspension and incubate for 1 hour at 4°C to prevent receptor internalization[8].

  • Secondary Staining: Wash cells twice with cold buffer. Add a PE-conjugated anti-human IgG Fc secondary antibody to detect bound sVCAM-1. Incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition: Analyze via flow cytometry. Calculate the IC50 by plotting the Mean Fluorescence Intensity (MFI) against the log concentration of the inhibitor.

Protocol B: In Vivo Murine Model of Ovalbumin-Induced Pulmonary Eosinophilia

Causality & Expert Insight: In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic limitations. The ovalbumin (OVA) asthma model directly measures the functional blockade of VCAM-1 by quantifying the reduction of eosinophil extravasation into the bronchoalveolar space[1].

Step-by-Step Methodology:

  • Sensitization: Sensitize C57BL/6 mice via intraperitoneal injection of OVA adsorbed to aluminum hydroxide on days 0 and 14[1].

  • Compound Administration: Administer the VCAM-1 inhibitors prior to antigen challenge. Critical formulation note: CP-664511 demonstrates dose-dependent inhibition of bronchoalveolar lavage (BAL) eosinophilia. However, due to systemic distribution factors, subcutaneous (s.c.) administration requires a 10-fold higher dose (1-10 mg/kg) compared to direct intratracheal instillation to achieve a comparable ~60% maximum inhibition[1][2].

  • Antigen Challenge: Expose mice to aerosolized OVA (1% in saline) for 30 minutes on days 24, 25, and 26.

  • BAL Fluid Analysis: 48 hours post-final challenge, euthanize the mice and perform bronchoalveolar lavage.

  • Quantification: Perform differential cell counting on cytospin preparations stained with Wright-Giemsa to quantify eosinophil numbers and calculate the percentage of inhibition relative to vehicle-treated controls[1].

Pharmacokinetic & Translational Considerations

When transitioning from benchmarking assays to preclinical models, researchers must account for the physical properties and route of administration of these inhibitors:

  • Bioavailability & Route Dependency: While CP-664511 is highly potent in vitro (0.52 nM), its in vivo efficacy in pulmonary models is highly dependent on the delivery route. Local delivery (intratracheal) is significantly more efficient than systemic (subcutaneous) delivery[2].

  • Peptidomimetic Limitations: BIO-1211 is a highly selective α4β1 inhibitor (IC50 = 4 nM)[6], but as a peptidomimetic, it faces challenges with solution stability and rapid clearance, requiring careful formulation for in vivo studies[7].

  • Clinical Translation: Firategrast, despite having a much weaker in vitro IC50 (198 nM), possesses favorable oral bioavailability and has been successfully advanced into clinical trials for multiple sclerosis, demonstrating the critical balance between raw target affinity and pharmacokinetic viability[5][10].

References

  • Source: medchemexpress.
  • Source: nih.
  • Source: nih.
  • Title: Very late activation antigen-4 (VLA-4)
  • Source: thno.
  • Title: BIO-1211 | α4β1 (VLA-4)
  • Title: Firategrast (SB 683699) | Integrin Antagonist - MedchemExpress.
  • Source: selleckchem.
  • Source: ashpublications.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Pharmacological Profile &amp; Logistical Data

As a Senior Application Scientist, I recognize that handling highly potent small-molecule inhibitors requires more than just skimming a safety data sheet (SDS). CP-664511 is a highly potent (IC50 = 0.52 nM) and orally ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly potent small-molecule inhibitors requires more than just skimming a safety data sheet (SDS). CP-664511 is a highly potent (IC50 = 0.52 nM) and orally active α4β1 integrin (VLA-4) antagonist[1]. By blocking the interaction between α4β1 and vascular cell adhesion molecule-1 (VCAM-1), it significantly reduces eosinophil infiltration, making it a critical tool in [1].

Because of its extreme binding affinity and biological potency, stringent operational logistics, safety protocols, and disposal procedures are paramount. A micro-spill or improper disposal can lead to unintended biological exposure or environmental contamination. This guide provides the foundational causality behind handling CP-664511 and establishes self-validating protocols for its lifecycle management.

Understanding the physicochemical properties of CP-664511 is the first step in designing a safe operational workflow.

Table 1: Physicochemical & Biological Properties of CP-664511

PropertyValueOperational Implication
Target α4β1 Integrin (VLA-4)High specificity; requires strict containment to avoid accidental exposure[1].
Potency (IC50) 0.52 nMExtreme potency; micro-spills can have potent biological effects[1].
Solubility DMSO (≥ 25 mg/mL)Requires organic solvent handling protocols; incompatible with purely aqueous buffers.
Storage (Solid) -20°C (up to 3 years)Requires continuous cold chain logistics upon receipt.
Storage (Liquid) -80°C (up to 6 months)Must be aliquoted immediately to prevent freeze-thaw degradation.

Mechanism of Action (Signaling Pathway)

To understand why disposal and containment are critical, we must visualize its biological impact. CP-664511 disrupts the immune synapse by preventing leukocyte extravasation through the endothelium, effectively halting [2].

G CP664511 CP-664511 Integrin α4β1 Integrin (VLA-4) CP664511->Integrin Antagonizes (IC50=0.52nM) VCAM1 VCAM-1 (Endothelium) Integrin->VCAM1 Binds Eosinophil Eosinophil Infiltration VCAM1->Eosinophil Promotes Inflammation Airway Inflammation Eosinophil->Inflammation Exacerbates

CP-664511 inhibits α4β1/VCAM-1 binding, preventing eosinophil infiltration.

Operational Logistics: Preparation and Handling

Causality Insight: We utilize anhydrous DMSO for stock solutions because the hydrophobic nature of CP-664511 prevents dissolution in aqueous buffers. However, DMSO rapidly penetrates the stratum corneum, acting as a carrier for any dissolved compound. Therefore, double-gloving with extended-cuff nitrile gloves is a biological necessity, not just a compliance checkbox.

Protocol 1: Stock Solution Preparation & Self-Validating Storage
  • PPE & Environment: Don a lab coat, safety goggles, and double nitrile gloves. Perform all powder weighing inside a certified Class II biological safety cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Reconstitution: Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock solution. Add DMSO slowly to the vial.

  • Homogenization: Vortex for 30 seconds.

    • Self-Validation Step: Visually inspect the solution against a bright light source. If particulates remain, sonicate in a water bath at room temperature for 2 minutes until the solution is completely clear. A clear solution validates complete dissolution.

  • Aliquoting: Divide the stock into 10-50 µL aliquots in low-bind microcentrifuge tubes.

    • Causality Insight: Repeated freeze-thaw cycles introduce ambient moisture into the DMSO, which hydrolyzes the compound and degrades its binding affinity over time.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer.

Proper Disposal Procedures for CP-664511

Given its environmental persistence and potent biological activity, CP-664511 [3]. It requires rigorous chemical segregation and thermal destruction.

Disposal Waste CP-664511 Waste Segregation Segregate: Liquid vs Solid Waste->Segregation Liquid Liquid (DMSO/Aqueous) Segregation->Liquid Solid Solid (PPE/Vials) Segregation->Solid Incineration High-Temp Incineration Liquid->Incineration Non-halogenated Solid->Incineration Biohazard Bag

Step-by-step segregation and high-temperature incineration workflow for CP-664511 waste.

Protocol 2: Step-by-Step Disposal & Spill Management

Causality Insight: Integrin antagonists can retain biological activity in aqueous environments for extended periods. High-temperature incineration is the only definitive method to break the carbon-nitrogen bonds and destroy the pharmacophore.

Step 1: Liquid Waste Segregation

  • Collect all DMSO stock remnants and aqueous assay wash buffers (e.g., HBSS/PBS containing CP-664511) in a dedicated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Do not mix with halogenated solvents (like chloroform) or strong oxidizers, as DMSO can react exothermically.

  • Keep the waste container tightly capped and stored in a secondary containment tray within a flammable storage cabinet until collection by Environmental Health and Safety (EHS).

Step 2: Solid Waste Management

  • Consumables: Place all pipette tips, microcentrifuge tubes, and cell culture plates that have come into contact with CP-664511 into a rigid, puncture-resistant biohazard bin lined with a chemical-resistant bag.

  • Contaminated PPE: Gloves and bench pads used during the preparation phase must be treated as trace-contaminated solid waste.

  • Final Disposal: EHS must route this solid waste for high-temperature commercial incineration (typically >1000°C).

Step 3: Micro-Spill Decontamination Protocol Self-Validating System: A spill protocol is only effective if it neutralizes the hazard and verifies the area is clean.

  • Containment: Immediately cover the spill with absorbent pads. If it is a powder spill, cover it with damp paper towels (using water) to prevent aerosolization.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach (sodium hypochlorite) solution, leaving it for 15 minutes.

    • Causality Insight: The oxidative power of bleach disrupts the molecular structure of the integrin antagonist, rendering it biologically inactive.

  • Rinse: Wipe the area with 70% ethanol to remove bleach residue.

  • Validation: Perform a secondary wipe-down with fresh ethanol. Dispose of all cleanup materials in the solid chemical waste bin.

Experimental Workflow: In Vitro VCAM-1 Adhesion Assay

To ensure the compound you have safely prepared is active before proceeding to expensive in vivo models, utilize this self-validating functional assay.

Protocol 3: VCAM-1 Adhesion Validation
  • Cell Preparation: Culture Jurkat T-cells (which natively express high levels of α4β1) in RPMI-1640 medium.

  • Plate Coating: Coat a 96-well plate with recombinant human VCAM-1 (1 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour at room temperature.

  • Compound Incubation: Pre-incubate Jurkat cells (1x10⁵ cells/well) with varying concentrations of CP-664511 (0.01 nM to 10 nM) for 30 minutes at 37°C.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to ensure the solvent is not inherently inhibiting cell adhesion or causing cytotoxicity.

  • Adhesion Phase: Add the cells to the VCAM-1 coated plate and incubate for 1 hour at 37°C.

  • Washing & Quantification: Carefully wash the wells three times with PBS to remove non-adherent cells. (Dispose of wash buffer in the designated liquid waste carboy). Quantify adherent cells using a fluorescent viability dye (e.g., Calcein-AM) via a microplate reader.

  • Data Analysis: Calculate the IC50. A value near 0.52 nM confirms the structural integrity and potency of your CP-664511 stock[1].

References

  • Kudlacz, E., et al. "Phenolic antioxidants for the treatment of disorders including arthritis, asthma and coronary artery disease.
  • Pfizer Inc. "Treatment of a disease of the gastrointestinal tract with an integrin inhibitor.

Sources

Handling

Personal protective equipment for handling CP-664511

Comprehensive Safety and Handling Guide for CP-664511: PPE, Operational Protocols, and Disposal As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for CP-664511: PPE, Operational Protocols, and Disposal

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling highly potent research chemicals. CP-664511 is an orally active, highly selective α4β1 integrin antagonist primarily utilized in the research of asthma, allergic airway diseases, and pulmonary eosinophilia[1]. Because it operates at sub-nanomolar concentrations to modulate immune responses, standard laboratory handling procedures are insufficient.

This guide provides the mechanistic rationale, precise Personal Protective Equipment (PPE) requirements, and self-validating operational workflows necessary to handle safely and effectively[2].

Chemical Profile & Hazard Assessment

Before designing a handling protocol, we must analyze the physicochemical and biological properties of the compound. CP-664511 is a synthetic small molecule that exhibits profound biological activity at minute doses[3].

Table 1: Quantitative Chemical & Biological Profile

PropertySpecificationOperational Implication
CAS Number 379692-00-9[4]Unique identifier for safety tracking.
Molecular Formula C₂₈H₃₄N₄O₆[3]High lipophilicity; readily crosses biological membranes.
Primary Target α4β1 Integrin / VCAM-1[1]Modulates leukocyte trafficking and adhesion.
Potency (IC₅₀) 0.52 nM[1]Extreme potency. Microgram exposure can cause systemic effects.
Physical State Solid / Lyophilized PowderHigh risk of aerosolization during weighing.

Mechanistic Rationale for PPE (Causality)

The stringent PPE requirements for CP-664511 are directly dictated by its mechanism of action. CP-664511 competitively inhibits the interaction between the α4β1 integrin (expressed on leukocytes) and Vascular Cell Adhesion Molecule-1 (VCAM-1) (expressed on the endothelium)[1].

The Causality: In an in vivo setting, this blockade significantly reduces eosinophil infiltration into tissues[5]. However, accidental occupational exposure (via inhalation of aerosolized powder or dermal absorption of solvent-dissolved stock) can induce localized or systemic immunosuppression, leaving the researcher vulnerable to opportunistic infections or altered inflammatory responses.

Pathway A CP-664511 (Accidental Exposure) B α4β1 Integrin (Leukocytes) A->B Binds (IC50=0.52 nM) C VCAM-1 (Endothelium) B->C Prevents Binding D Blockade of Cell Adhesion B->D Induces E Systemic Immunosuppression D->E Physiological Impact

Fig 1: Mechanistic pathway of CP-664511 exposure leading to unintended immunosuppression.

Table 2: PPE Requirements Matrix

PPE CategoryRequired EquipmentMechanistic Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of micro-particles if handled outside a Class II Biological Safety Cabinet (BSC).
Dermal (Hands) Double Nitrile Gloves (Extended Cuff)DMSO (used for solvation) acts as a carrier solvent, rapidly penetrating single-layer gloves and skin.
Dermal (Body) Tyvek Lab Coat & Closed-toe shoesPrevents powder accumulation on porous clothing fabrics.
Ocular Splash-proof Safety GogglesPrevents mucosal absorption of aerosolized powder or accidental liquid splashes.

Operational Workflows & Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following workflows integrate safety checks directly into the operational steps.

Protocol A: Standard Reconstitution and Handling
  • Preparation in Containment: Conduct all weighing inside a certified Class II BSC or a dedicated powder-weighing isolator.

    • Causality: Drafts from standard fume hoods can cause the fine, lyophilized powder to aerosolize, increasing inhalation risk.

  • Weighing: Use grounded, anti-static weigh boats.

    • Causality: Static charge causes hydrophobic powders to repel and disperse into the air. Anti-static materials keep the compound localized.

  • Solubilization: Dissolve the required mass in 100% DMSO to create a concentrated stock (e.g., 10 mM).

    • Causality: CP-664511 is a complex organic molecule with poor aqueous solubility. DMSO ensures complete solvation, preventing concentration gradients that could ruin downstream assays.

  • Self-Validation Check: Inspect the sealed vial against both light and dark backgrounds.

    • Validation: The absolute absence of visible particulates confirms complete dissolution, ensuring accurate molarity and eliminating the risk of dry powder exposure during subsequent aliquoting.

Protocol B: Spill Response and Decontamination

In the event of a CP-664511 spill, immediate and structured action is required to prevent cross-contamination.

Spill Start Spill Detected Assess Assess Volume (Evacuate if >50mg) Start->Assess PPE Don Maximum PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Damp Absorbent Pads) PPE->Contain Decon Decontaminate (10% Bleach + Soap) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Fig 2: Step-by-step operational workflow for CP-664511 spill containment and decontamination.

Spill Execution Steps:

  • Isolation: If >50 mg of dry powder is spilled outside containment, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Containment: Do not sweep dry powder. Cover the spill with absorbent pads dampened with water or ethanol.

    • Causality: Sweeping generates kinetic energy that aerosolizes the API. Dampening traps the powder in a liquid matrix.

  • Chemical Decontamination: Wipe the surface with a 10% sodium hypochlorite (bleach) solution, followed by a standard laboratory detergent (soap and water).

    • Causality: Oxidizing agents (bleach) degrade the active pharmacophore of the integrin antagonist, while surfactants (soap) lift away residual hydrophobic degradation products.

Disposal Plans

Improper disposal of integrin antagonists poses a severe risk to aquatic ecosystems and municipal water supplies.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, absorbent pads, outer gloves) must be double-bagged in highly visible, puncture-resistant biohazard/chemical waste bags and labeled as "Toxic Organic Solid Waste (CP-664511)."

  • Liquid Waste: Do not pour stock solutions or assay wash buffers down the drain. Segregate liquid waste into designated "Non-Halogenated Organic Waste" carboys (due to the presence of DMSO). Ensure carboys are kept in secondary containment to prevent environmental leakage.

References

  • Title: TBC4746 | CAS 422268-99-3 - DC Chemicals (CP-664511 Profile) Source: DC Chemicals URL: [Link]

  • Title: CP-664511 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Pulmonary Eosinophilia in a Murine Model of Allergic Inflammation Is Attenuated by Small Molecule alpha 4beta 1 Antagonists Source: ResearchGate (Kudlacz et al., 2002) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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